Abt-770
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
220614-50-6 |
|---|---|
Molecular Formula |
C22H22F3N3O6 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide |
InChI |
InChI=1S/C22H22F3N3O6/c1-21(2)19(30)27(20(31)26-21)11-16(28(32)13-29)12-33-17-7-3-14(4-8-17)15-5-9-18(10-6-15)34-22(23,24)25/h3-10,13,16,32H,11-12H2,1-2H3,(H,26,31)/t16-/m0/s1 |
InChI Key |
IIHFBHZWJNGWRC-INIZCTEOSA-N |
Isomeric SMILES |
CC1(C(=O)N(C(=O)N1)C[C@@H](COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-770; ABT 770; ABT770; UNII-I8NWP25THF; |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of ABT-770 (Cethromycin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-770, also known as cethromycin, is a potent, broad-spectrum ketolide antibiotic. As a semi-synthetic derivative of erythromycin A, this compound was specifically designed to overcome emerging resistance to macrolide antibiotics. This in-depth technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methodologies used to study them.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary antibacterial effect of this compound stems from its potent inhibition of protein synthesis in susceptible bacteria. This is achieved through high-affinity binding to the bacterial 50S ribosomal subunit.[1]
Interaction with the 50S Ribosomal Subunit
This compound binds to the 50S ribosomal subunit in close proximity to the peptidyl transferase center (PTC), the site responsible for peptide bond formation.[1][2] This interaction physically obstructs the nascent polypeptide exit tunnel, thereby halting protein elongation. The defining characteristic of ketolides like this compound is the replacement of the L-cladinose sugar at position 3 of the macrolactone ring with a 3-keto group.[1] This structural modification allows for a more robust interaction with the ribosome and is crucial for its activity against certain resistant strains.
Key features of this compound's ribosomal interaction include:
-
Higher Binding Affinity: this compound exhibits a significantly higher affinity for bacterial ribosomes compared to older macrolides like erythromycin.[1][3] This tighter binding contributes to its enhanced potency and prolonged post-antibiotic effect.[4]
-
Dual-Site Interaction: While the primary binding site is within domain V of the 23S rRNA, similar to macrolides, some ketolides possess an additional interaction site in domain II of the 23S rRNA via their C11-C12 carbamate side chain.[5] This dual binding is thought to further enhance the stability of the drug-ribosome complex.
-
Activity Against Macrolide-Resistant Strains: this compound demonstrates efficacy against bacteria that have developed resistance to macrolides through two main mechanisms:
-
Target Site Modification (MLSB Resistance): This resistance is often mediated by the erm (erythromycin ribosome methylation) genes, which encode for methyltransferases that dimethylate a specific adenine residue (A2058) in the 23S rRNA. This modification reduces the binding affinity of macrolides. While this compound's binding to these methylated ribosomes is reduced, it is still able to bind with sufficient affinity to inhibit protein synthesis.[3][6]
-
Efflux Pumps: The mef (macrolide efflux) genes encode for efflux pumps that actively transport macrolides out of the bacterial cell. This compound has been shown to accumulate in strains possessing these efflux pumps, suggesting it is a poor substrate for these transporters.[3][6]
-
Inhibition of 50S Ribosomal Subunit Formation
In addition to its direct effect on translation, this compound has been shown to be a potent inhibitor of the formation of the 50S ribosomal subunit in growing bacterial cells.[7] This dual mechanism of action, targeting both the function and the assembly of the ribosome, contributes to its potent bactericidal activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of this compound.
Table 1: Ribosome Binding Affinity
| Antibiotic | Organism | Ribosome Type | Dissociation Constant (Kd) | Reference |
| This compound | S. pneumoniae | Wild-Type | ~20-fold tighter than Erythromycin | [4] |
| Erythromycin | S. pneumoniae | Wild-Type | - | [4] |
| This compound | H. influenzae | Wild-Type | >20-fold tighter than Erythromycin | [4] |
| Erythromycin | H. influenzae | Wild-Type | - | [4] |
Table 2: Inhibition of Protein Synthesis and Ribosome Assembly
| Compound | Organism | Assay | IC50 | Reference |
| This compound | S. pneumoniae | Protein Synthesis in whole cells | 2.5 ng/mL | [7] |
| This compound | S. pneumoniae | 50S Ribosomal Subunit Formation | 5 ng/mL | [7] |
Table 3: In Vitro Antibacterial Activity (MIC90)
| Organism | Resistance Phenotype | This compound (µg/mL) | Erythromycin (µg/mL) | Reference |
| Streptococcus pneumoniae | Macrolide-Susceptible | ≤0.015 | 0.03 | [8] |
| Streptococcus pneumoniae | ermB (MLSB) | 0.03 | >128 | [8] |
| Streptococcus pneumoniae | mefE (Efflux) | 0.06 | 16 | [8] |
| Haemophilus influenzae | - | 2 | 4 | [8] |
| Staphylococcus aureus | Macrolide-Susceptible | 0.03 | 0.25 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ribosome Binding Assay (Competitive Displacement)
This assay measures the ability of a test compound (unlabeled this compound) to displace a radiolabeled ligand (e.g., [14C]-erythromycin) from its binding site on the ribosome.
Materials:
-
Isolated 70S ribosomes from the target organism (e.g., S. pneumoniae or H. influenzae)
-
Radiolabeled [14C]-erythromycin
-
Unlabeled this compound and erythromycin (for competition)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
A reaction mixture containing isolated ribosomes, [14C]-erythromycin, and varying concentrations of unlabeled this compound or erythromycin in binding buffer is prepared.
-
The mixture is incubated at a specified temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
The reaction mixture is then rapidly filtered through glass fiber filters under vacuum. The filters trap the ribosomes and any bound radiolabeled ligand, while unbound ligand passes through.
-
The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the unlabeled competitor that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
In Vitro Transcription-Translation (IVTT) Assay
This cell-free assay assesses the ability of a compound to inhibit protein synthesis from a DNA template.
Materials:
-
Commercially available E. coli S30 extract system for IVTT
-
Plasmid DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine if measuring by radioactivity)
-
This compound and control antibiotics
-
Appropriate buffers and energy sources (ATP, GTP)
Procedure:
-
The IVTT reaction is set up by combining the S30 extract, DNA template, amino acid mixture, and energy sources.
-
This compound or control antibiotics at various concentrations are added to the reaction mixtures.
-
The reactions are incubated at 37°C for a specified time (e.g., 1-2 hours).
-
The amount of newly synthesized protein is quantified. This can be done by:
-
Measuring the activity of the reporter enzyme (e.g., luciferase assay).
-
Measuring the incorporation of the radiolabeled amino acid into protein using trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
-
The concentration of the antibiotic that inhibits protein synthesis by 50% (IC50) is determined.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains to be tested
-
Mueller-Hinton broth or agar (or other appropriate growth medium for the specific organism)
-
This compound and control antibiotics
-
Microtiter plates or agar plates
Procedure (Broth Microdilution Method):
-
A serial two-fold dilution of this compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound in which there is no visible growth of the bacterium.
Visualizations
This compound Mechanism of Action Signaling Pathway
Caption: this compound inhibits bacterial growth by binding to the 50S ribosome and blocking protein synthesis.
Experimental Workflow for Ribosome Binding Assay
Caption: Workflow for determining ribosome binding affinity of this compound via competitive displacement.
Conclusion
This compound's mechanism of action is characterized by its high-affinity binding to the bacterial 50S ribosomal subunit, leading to the potent inhibition of protein synthesis and 50S subunit formation. Its unique structural features enable it to overcome common macrolide resistance mechanisms, making it an effective agent against a broad spectrum of respiratory pathogens. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals working in the field of antibacterial agents.
References
- 1. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Macrolides and ketolides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the Novel Ketolide ABT-773: Transport, Binding to Ribosomes, and Inhibition of Protein Synthesis in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome affinity and the prolonged molecular postantibiotic effect of cethromycin (ABT-773) in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketolide Antimicrobial Activity Persists after Disruption of Interactions with Domain II of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of the novel ketolide ABT-773: transport, binding to ribosomes, and inhibition of protein synthesis in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ketolide antibiotic ABT-773 is a specific inhibitor of translation and 50S ribosomal subunit formation in Streptococcus pneumoniae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacies of ABT-773, a new ketolide, against experimental bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Abt-770: A Selective Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Abt-770 was a preclinical candidate whose development was discontinued due to toxicity concerns. As a result, publicly available data on this compound is limited. This guide compiles the available information and, where specific data for this compound is unavailable, may reference data from other matrix metalloproteinase inhibitors for illustrative purposes, with clear notation.
Introduction
This compound is a potent, selective, and orally bioavailable matrix metalloproteinase (MMP) inhibitor developed by Abbott Laboratories. It emerged from a drug discovery program focused on identifying novel treatments for cancer by targeting the enzymatic activity of MMPs, which are critically involved in tumor growth, invasion, and metastasis. This compound belongs to a class of N-formylhydroxylamine (retrohydroxamate) biaryl ethers. While showing promise in preclinical development, its progression was ultimately halted due to toxicity issues, leading to the development of successor compounds such as ABT-518.
Chemical Structure and Properties
This compound is chemically identified as N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide | - |
| Molecular Formula | C₂₂H₂₂F₃N₃O₆ | - |
| Molecular Weight | 481.42 g/mol | - |
| SMILES | CC1(C)C(=O)N(C(=O)N1)C--INVALID-LINK--COc2ccc(cc2)Oc3ccc(cc3)OC(F)(F)F | - |
| Melting Point | Data not publicly available | - |
| Solubility | Data not publicly available | - |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). In cancer, elevated MMP activity facilitates tumor invasion, metastasis, and angiogenesis.
The proposed mechanism of action for this compound involves the chelation of the catalytic zinc ion in the active site of MMPs by its hydroxamate group. This binding prevents the MMP from hydrolyzing its natural substrates, such as collagen and other ECM proteins. By inhibiting MMPs, this compound was designed to impede the breakdown of the tissue barriers, thereby limiting cancer cell invasion and the formation of new blood vessels that supply the tumor.
Preclinical Data
Due to the discontinuation of its development, specific preclinical efficacy, pharmacokinetic, and pharmacodynamic data for this compound are not widely published. The following tables are structured to present such data, but are largely populated with placeholders or illustrative data from other broad-spectrum MMP inhibitors of the same era to provide context for the expected profile of such a compound.
Table 2: In Vitro Efficacy of MMP Inhibitors
| Target MMP | IC₅₀ (nM) | Ki (nM) | Assay Type | Source (Illustrative) |
| MMP-1 (Collagenase-1) | Data not available | Data not available | Fluorogenic Substrate | - |
| MMP-2 (Gelatinase-A) | Data not available | Data not available | Fluorogenic Substrate | - |
| MMP-9 (Gelatinase-B) | Data not available | Data not available | Fluorogenic Substrate | - |
| MMP-13 (Collagenase-3) | Data not available | Data not available | Fluorogenic Substrate | - |
| MMP-14 (MT1-MMP) | Data not available | Data not available | Fluorogenic Substrate | - |
Table 3: In Vivo Efficacy of MMP Inhibitors in Xenograft Models
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Increase (%) | Source (Illustrative) |
| Pancreatic Cancer (AsPC-1) | Data not available | Data not available | Data not available | - |
| Lung Cancer (A549) | Data not available | Data not available | Data not available | - |
| Breast Cancer (MDA-MB-231) | Data not available | Data not available | Data not available | - |
Table 4: Preclinical Pharmacokinetic Profile of Oral MMP Inhibitors
| Parameter | Value | Species | Source (Illustrative) |
| Bioavailability (%) | Data not available | Rat | - |
| Tₘₐₓ (h) | Data not available | Rat | - |
| Cₘₐₓ (ng/mL) | Data not available | Rat | - |
| AUC (ng·h/mL) | Data not available | Rat | - |
| Half-life (t₁/₂) (h) | Data not available | Rat | - |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for evaluating MMP inhibitors, the following sections outline the likely experimental designs that would have been employed.
In Vitro MMP Inhibition Assay
A common method to determine the inhibitory potency of a compound like this compound is a fluorogenic substrate assay.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the presence of an active MMP, the peptide is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, thus reducing the fluorescence signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant human MMP enzyme to a working concentration in assay buffer.
-
Dilute the fluorogenic MMP substrate in assay buffer.
-
-
Assay Procedure:
-
Add serial dilutions of this compound to the wells of a 96-well microplate.
-
Add the diluted MMP enzyme to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
In Vivo Xenograft Tumor Model
To assess the anti-tumor efficacy of this compound in a living organism, a human tumor xenograft model in immunocompromised mice would likely have been used.
Principle: Human cancer cells are implanted into mice that lack a functional immune system to prevent rejection. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth and overall survival is monitored.
Protocol Outline:
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., a line known to express high levels of MMPs).
-
Implant a defined number of cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., orally via gavage) to the treatment group at various doses and schedules.
-
Administer a vehicle control to the control group.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly throughout the study.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (or upon reaching a defined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treated and control groups.
-
Calculate the percentage of tumor growth inhibition.
-
Analyze survival data if the study includes a survival endpoint.
-
Conclusion
This compound represents a significant step in the development of selective, non-peptidic MMP inhibitors for cancer therapy. Although its clinical development was not pursued due to toxicity, the learnings from its discovery and preclinical evaluation have informed the design of subsequent generations of MMP inhibitors. This technical guide provides a summary of the available information on this compound, offering a valuable resource for researchers in the field of oncology and drug development.
Abt-770: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target identification and validation of Abt-770, a potent and selective inhibitor of matrix metalloproteinases (MMPs). This document outlines the core principles of this compound's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.
Introduction to this compound
This compound is a synthetic, non-peptidic inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1] Due to their critical role in tissue remodeling, MMPs are implicated in various physiological and pathological processes, including cancer cell invasion and metastasis. This compound was developed as a potential therapeutic agent to target these processes.
Target Identification and Mechanism of Action
The primary molecular targets of this compound have been identified as members of the matrix metalloproteinase family, with a notable selectivity for gelatinases, specifically MMP-2 and MMP-9.[2][3][4] The mechanism of action for this compound, like other hydroxamate-based MMP inhibitors, involves the chelation of the catalytic zinc ion (Zn2+) in the active site of the MMP enzyme.[1] This interaction blocks the enzymatic activity, preventing the degradation of ECM proteins.
Quantitative Data: Inhibitory Activity of this compound
The potency and selectivity of this compound have been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target | IC50 (nM) |
| MMP-1 | 4600 |
| MMP-2 | 3.7 - 4 |
| MMP-9 | 120 |
Data compiled from multiple sources.[3][4]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this compound's mechanism and its validation, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of this compound Inhibition.
Caption: Target Validation Workflow for this compound.
Experimental Protocols for Target Validation
The validation of this compound's inhibitory effect on MMPs involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Enzymatic Activity Assay (Fluorogenic Substrate)
This assay directly measures the enzymatic activity of MMPs and the inhibitory effect of this compound.
Materials:
-
Recombinant human MMP-2 and MMP-9
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant MMP enzyme to each well (except the no-enzyme control) and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission wavelengths specific to the substrate) every 5 minutes for 1-2 hours at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Cell or tissue lysates, or conditioned media
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Prepare protein samples in non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow protein renaturation.
-
Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs. The molecular weight can be used to distinguish between MMP-2 and MMP-9.
Cell-Based Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or another basement membrane extract
-
Cancer cell line known to express MMP-2/MMP-9
-
Serum-free and serum-containing cell culture media
-
This compound
-
Calcein-AM or other cell staining dye
Protocol:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells in several fields of view under a microscope.
-
Quantify the inhibition of invasion by comparing the number of invading cells in the this compound treated groups to the vehicle control.
In Vivo Tumor Xenograft Model
Animal models are crucial for validating the anti-tumor efficacy of this compound in a physiological context.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the this compound treated and vehicle control groups to determine efficacy.
Conclusion
This compound has been identified and validated as a potent and selective inhibitor of MMP-2 and MMP-9. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other MMP inhibitors. While this compound has shown promise in preclinical studies, further research is necessary to address potential toxicities, such as drug-induced phospholipidosis, before its therapeutic potential can be fully realized.[1][4][5]
References
Abt-770: A Comprehensive Technical Guide to In Vitro Activity and Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity and potency of Abt-770, a ketolide antibiotic. The document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
In Vitro Antimicrobial Activity of this compound
This compound has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens, including key respiratory tract infection agents and multi-drug resistant strains. Its efficacy is summarized below through Minimum Inhibitory Concentration (MIC) data.
Gram-Positive Aerobes
This compound exhibits robust activity against various Gram-positive aerobes, including macrolide-resistant strains of Streptococcus pneumoniae.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.008 | 0.015 | ≤0.004 - 0.015 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.015 | 0.03 | 0.008 - 0.06 |
| Streptococcus pneumoniae (erythromycin-resistant, ermB) | 0.008 | 1.0 | 0.008 - 1.0[1] |
| Streptococcus pyogenes | 0.008 | 0.008 | ≤0.004 - 0.015 |
| Staphylococcus aureus (methicillin-susceptible) | 0.03 | 0.06 | 0.03 - 0.06 |
| Staphylococcus aureus (methicillin-resistant) | ≤0.06 | >4 | 0.03 - >4 |
Gram-Negative Aerobes
The activity of this compound against Gram-negative aerobes is more variable.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Haemophilus influenzae | 2.0 | 4.0 | 0.5 - 8.0[2] |
| Moraxella catarrhalis | 0.06 | 0.12 | 0.03 - 0.25 |
Atypical Bacteria
This compound is highly potent against atypical bacteria, which are common causes of respiratory infections.
| Organism | MIC₉₀ (µg/mL) |
| Mycoplasma pneumoniae | ≤0.001[3] |
| Chlamydia pneumoniae | 0.015[4] |
| Legionella pneumophila | 1.0 - 2.0[4] |
Experimental Protocols
The in vitro activity of this compound has been predominantly evaluated using standardized methods from the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Inoculum Preparation:
- Bacterial colonies are isolated from an 18-24 hour agar plate.
- A suspension of the colonies is prepared in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth).
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Drug Dilution:
- This compound is serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared bacterial suspension.
- The plate is incubated at 35-37°C for 16-20 hours in ambient air.
4. MIC Determination:
- The MIC is read as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
1. Preparation:
- A bacterial suspension is prepared to a starting inoculum of approximately 5 x 10⁵ CFU/mL in a suitable broth.
- This compound is added at a predetermined concentration (e.g., 2x, 4x, or 8x the MIC).
2. Sampling and Plating:
- Aliquots are removed from the test tubes at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
- Serial dilutions of the aliquots are made, and a specific volume is plated onto an appropriate agar medium.
3. Incubation and Colony Counting:
- The agar plates are incubated at 35-37°C for 18-24 hours.
- The number of viable colonies (CFU/mL) is determined for each time point.
4. Analysis:
- The change in log₁₀ CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other ketolides, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby blocking the progression of the nascent polypeptide chain.
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the key steps involved in a typical broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination by broth microdilution.
References
Abt-770: A Technical Chronicle of a Potent Matrix Metalloproteinase Inhibitor
For the attention of researchers, scientists, and drug development professionals, this in-depth guide details the discovery and development history of Abt-770, a potent and selective matrix metalloproteinase (MMP) inhibitor. Developed by Abbott Laboratories, this compound emerged from a rigorous drug discovery program aimed at identifying novel cancer therapeutics. This document outlines its chemical synthesis, mechanism of action, preclinical efficacy, and the ultimate reasons for its discontinuation, providing valuable insights into the challenges of MMP inhibitor development.
Discovery and Design Rationale
This compound was the culmination of an extensive effort at Abbott Laboratories to develop orally bioavailable and selective MMP inhibitors for oncology. The program evolved from early succinate-based inhibitors to a novel class of biaryl hydroxamates, leveraging in-house technologies such as Structure-Activity Relationship (SAR) by NMR.[1] However, the metabolic instability of these hydroxamates prompted the exploration of N-formylhydroxylamines (retrohydroxamates). This led to the discovery of a series of biaryl ether retrohydroxamates, the chemical class to which this compound belongs.[1]
The design strategy focused on achieving selectivity for gelatinases (MMP-2 and MMP-9), which are strongly implicated in tumor invasion and angiogenesis, while sparing collagenase (MMP-1) to avoid potential musculoskeletal side effects associated with broad-spectrum MMP inhibition.
Mechanism of Action: Targeting Tumor Progression
This compound functions as a potent inhibitor of matrix metalloproteinases, specifically targeting MMP-2 and MMP-9. MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. In the context of cancer, elevated MMP activity facilitates tumor growth, invasion, and metastasis by breaking down the basement membrane, enabling cancer cells to migrate and establish secondary tumors.
By binding to the active site of MMP-2 and MMP-9, this compound blocks their enzymatic activity, thereby preventing the degradation of the ECM. This inhibition is crucial in halting the progression of cancer.
Below is a diagram illustrating the signaling pathway of MMP inhibition.
Caption: Mechanism of action of this compound in inhibiting MMP-mediated processes.
Quantitative Efficacy and Selectivity
This compound demonstrated potent and selective inhibition of key MMPs implicated in cancer progression. The following table summarizes its in vitro inhibitory activity.
| Enzyme | IC50 (nM) |
| MMP-1 (Collagenase) | 4600 |
| MMP-2 (Gelatinase A) | 3.7 |
| MMP-9 (Gelatinase B) | 120 |
Data sourced from a review of Abbott Laboratories' MMP inhibitor program.
This significant selectivity for MMP-2 and MMP-9 over MMP-1 was a key design achievement, aimed at minimizing the risk of musculoskeletal side effects observed with earlier, less selective MMP inhibitors.
Experimental Protocols
General Synthesis of Biaryl Ether Retrohydroxamates
The synthesis of the biaryl ether retrohydroxamate class of compounds, including this compound, followed a convergent route. A key step involved the coupling of a substituted phenol with an appropriate aryl partner to form the biaryl ether core. The retrohydroxamate moiety was then introduced to complete the molecule. While the specific, step-by-step protocol for this compound is not publicly available, the general synthetic strategy is outlined below.
Caption: General synthetic workflow for biaryl ether retrohydroxamates.
In Vitro MMP Inhibition Assay
The inhibitory potency of this compound against various MMPs was determined using a fluorogenic substrate assay. This method measures the cleavage of a specific substrate by the MMP enzyme, resulting in a fluorescent signal. The assay was performed with and without the inhibitor to determine the concentration required to inhibit 50% of the enzyme's activity (IC50).
Protocol Outline:
-
Recombinant human MMP enzymes (MMP-1, MMP-2, MMP-9) were activated according to standard procedures.
-
This compound was serially diluted to various concentrations.
-
The enzyme, inhibitor, and a fluorogenic substrate were incubated together in an appropriate buffer system.
-
The fluorescence intensity was measured over time using a microplate reader.
-
IC50 values were calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Preclinical Development and Discontinuation
This compound demonstrated significant anticancer activity in animal models. However, during preclinical development, toxicity issues arose that ultimately led to its discontinuation.
Metabolic Instability and Phospholipidosis
The primary reason for halting the development of this compound was its metabolic instability. The compound was found to be easily metabolized to an amine metabolite. This cationic metabolite was shown to induce phospholipidosis, a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids. This toxicity was a significant safety concern, preventing its advancement into clinical trials.
The following diagram illustrates the logical relationship leading to the discontinuation of this compound.
Caption: The metabolic fate of this compound leading to its discontinuation.
The Legacy of this compound: Paving the Way for Successors
Despite its own developmental failure, the knowledge gained from the this compound program was instrumental in the design of a next-generation MMP inhibitor, ABT-518. To address the metabolic instability and resulting toxicity, the chemical structure of this compound was modified. The biaryl ether linkage was replaced with a more stable phenoxyphenyl sulfone group. This structural change led to the development of ABT-518, a potent and selective MMP inhibitor with an improved safety profile that did advance to Phase I clinical trials in cancer patients.[1]
Conclusion
The story of this compound provides a compelling case study in the complexities of drug discovery and development. While demonstrating high potency and selectivity for its intended targets, unforeseen metabolic liabilities leading to toxicity ultimately prevented its clinical application. However, the rigorous scientific investigation into its shortcomings directly informed the successful design of a follow-up compound, highlighting the iterative and knowledge-building nature of pharmaceutical research. The data and lessons learned from the this compound program remain a valuable resource for scientists working on the development of targeted cancer therapies.
References
An In-depth Technical Guide to the Signaling Pathway Modulation of Abt-770
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Abt-770" has been associated with at least two distinct investigational compounds with different mechanisms of action. This guide provides a detailed overview of the core signaling pathways modulated by these molecules, with a primary focus on NBI-1070770, a negative allosteric modulator of the NMDA receptor, and a summary of this compound, a matrix metalloproteinase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these compounds.
Part 1: NBI-1070770 (formerly known as '770) - Modulation of the NMDA Receptor Signaling Pathway
NBI-1070770 is a novel, selective, and orally active negative allosteric modulator (NAM) of the NR2B subunit-containing N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] It was under development by Neurocrine Biosciences for the treatment of major depressive disorder (MDD).[1][2][6][7]
Core Mechanism of Action
NBI-1070770 exerts its effects by selectively targeting the NR2B subunit of the NMDA receptor.[1][2][3][4][5][6] As a negative allosteric modulator, it does not directly compete with the agonist binding sites (for glutamate and glycine) but instead binds to a different site on the receptor complex. This binding event induces a conformational change that reduces the probability of the ion channel opening in response to agonist binding, thereby decreasing the overall activity of the receptor. This targeted modulation of the NMDA receptor is a departure from traditional antidepressants that primarily target monoamine systems.[3][8]
The NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in various neurological and psychiatric disorders, including depression. The signaling cascade initiated by NMDA receptor activation is complex and involves multiple downstream effectors.
Key components of the NMDA receptor signaling pathway include:
-
Upstream Activators: The primary agonists for the NMDA receptor are the neurotransmitters glutamate and glycine (or D-serine). For the channel to open, both glutamate and a co-agonist must bind to their respective sites on the receptor.
-
Ion Influx: Upon activation, the NMDA receptor channel opens, allowing for the influx of calcium ions (Ca²⁺) into the postsynaptic neuron. This influx of Ca²⁺ acts as a critical second messenger.
-
Downstream Effectors: The rise in intracellular Ca²⁺ concentration triggers a cascade of signaling events, including the activation of various kinases and phosphatases such as:
-
Calmodulin-dependent protein kinase II (CaMKII): A key protein in learning and memory.
-
Protein Kinase C (PKC): Involved in a wide range of cellular processes.
-
Mitogen-activated protein kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway: Regulates gene expression and cell survival.
-
Neuronal nitric oxide synthase (nNOS): Produces nitric oxide, a retrograde messenger.
-
-
Gene Expression: Ultimately, these signaling pathways can lead to changes in gene expression through the activation of transcription factors like CREB (cAMP response element-binding protein), which influences the synthesis of proteins involved in synaptic structure and function, such as brain-derived neurotrophic factor (BDNF).
Modulation by NBI-1070770
By acting as a negative allosteric modulator of the NR2B subunit, NBI-1070770 is designed to dampen the excessive glutamatergic neurotransmission hypothesized to be involved in the pathophysiology of depression. This leads to a reduction in Ca²⁺ influx and subsequent downstream signaling, potentially restoring synaptic homeostasis. The selectivity for the NR2B subunit is intended to provide a more targeted therapeutic effect with a potentially better safety profile compared to non-selective NMDA receptor antagonists.[1][2][4][5]
Clinical Development and Data
NBI-1070770 progressed to a Phase II clinical trial to evaluate its efficacy and safety in adults with major depressive disorder.[1][2][6][7] However, Neurocrine Biosciences announced that the trial did not meet its primary endpoint, as the compound was unable to significantly improve depression severity compared to placebo.[3][9]
Table 1: Summary of NBI-1070770 Clinical Trial
| Parameter | Description |
| Drug Name | NBI-1070770 |
| Mechanism of Action | Negative Allosteric Modulator of NMDA NR2B receptor |
| Indication | Major Depressive Disorder (MDD) |
| Phase of Development | Phase II |
| Primary Endpoint | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score |
| Outcome | Did not meet primary endpoint |
Experimental Protocols
General Protocol for Assessing NMDA Receptor Modulation (Illustrative)
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the specific NMDA receptor subunits (e.g., GluN1, GluN2B).
-
Electrophysiology (Patch-Clamp): Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped, and currents are evoked by the application of glutamate and glycine.
-
Compound Application: NBI-1070770 is applied at varying concentrations to determine its effect on the agonist-evoked currents.
-
Data Analysis: The concentration-response curve is plotted to calculate the IC₅₀ value, representing the concentration of NBI-1070770 that inhibits 50% of the maximal NMDA receptor response.
DOT Diagram: NBI-1070770 Modulation of NMDA Receptor Signaling
Caption: NBI-1070770 pathway modulation.
Part 2: this compound - Inhibition of Matrix Metalloproteinases (MMPs)
This compound is identified as a selective and orally bioavailable inhibitor of matrix metalloproteinases (MMPs).[10] MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation and remodeling of the extracellular matrix (ECM).[11][12][13][14]
Core Mechanism of Action
MMP inhibitors like this compound function by blocking the catalytic activity of these enzymes.[10] This inhibition prevents the breakdown of ECM components such as collagen, elastin, and proteoglycans.[12][13] The dysregulation of MMP activity is implicated in various pathological conditions, including cancer metastasis, angiogenesis, and inflammation.[11][12][15] Specifically, this compound has been noted as an inhibitor of MMP-2.[10][16]
MMP-related Signaling Pathways
MMPs can influence cellular signaling in several ways:
-
Release of Growth Factors: By degrading the ECM, MMPs can release sequestered growth factors (e.g., TGF-β, FGF), making them available to bind to their receptors and activate downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways.[12][17]
-
Cleavage of Cell Surface Receptors: MMPs can cleave and either activate or inactivate cell surface receptors, directly modulating signaling cascades.
-
Regulation of Cell Adhesion: The breakdown of the ECM by MMPs alters cell-matrix interactions, which can impact integrin signaling and influence cell migration, proliferation, and survival.[13]
By inhibiting MMPs, this compound can indirectly modulate these signaling pathways, thereby potentially reducing tumor invasion, metastasis, and angiogenesis.
Table 2: General Properties of this compound (as an MMP Inhibitor)
| Property | Description |
| Drug Name | This compound |
| Target Class | Matrix Metalloproteinase (MMP) Inhibitor |
| Specific Target (reported) | MMP-2 |
| Potential Therapeutic Area | Oncology, Inflammatory Diseases |
| Mode of Action | Inhibition of ECM degradation, modulation of cell signaling |
DOT Diagram: General Workflow for Screening MMP Inhibitors
Caption: Workflow for MMP inhibitor screening.
The term "this compound" encompasses at least two distinct therapeutic candidates targeting different signaling pathways. NBI-1070770 offered a targeted approach to modulating the NMDA receptor pathway for the treatment of major depressive disorder, and while it did not succeed in its Phase II trial, the study of its mechanism provides valuable insights for future drug development in this area. This compound, as a matrix metalloproteinase inhibitor, represents a class of molecules with broad therapeutic potential in diseases characterized by excessive tissue remodeling and aberrant cell signaling. This guide has provided a technical overview of their respective mechanisms and the signaling pathways they modulate to aid in the ongoing research and development efforts within the scientific community.
References
- 1. Neurocrine Biosciences Announces First-Patient Dosed in Phase 2 Clinical Study Evaluating NBI-1070770 in Adults with Major Depressive Disorder | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 2. Neurocrine Biosciences Announces First-Patient Dosed in Phase 2 Clinical Study Evaluating NBI-1070770 in Adults with Major Depressive Disorder [prnewswire.com]
- 3. Neurocrine's NBI-1070770 Fails to Meet Primary Endpoint in Phase II Major Depressive Disorder Trial [trial.medpath.com]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. NBI-1070770 by Neurocrine Biosciences for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Neurocrine Begins Phase 2 Trial for MDD Drug NBI-1070770 [synapse.patsnap.com]
- 8. NBI-1070770 for Depression · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. This compound | MMP2抑制剂 | MCE [medchemexpress.cn]
- 11. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 12. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol Suppresses Matrix Metalloproteinase-2 Activation Induced by Lipopolysaccharide in Mouse Osteoblasts via Interactions with AMP-Activated Protein Kinase and Suppressor of Cytokine Signaling 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
"Abt-770" pharmacokinetics and pharmacodynamics
An in-depth guide to the pharmacokinetics and pharmacodynamics of Solithromycin (CEM-101), a fluoroketolide antibiotic likely referenced by the query "Abt-770".
Introduction
Initial searches for "this compound" did not yield a specific compound with that designation. However, the query likely refers to a ketolide antibiotic, possibly ABT-773 , a precursor or related compound to solithromycin (CEM-101) . Solithromycin is a novel fluoroketolide antibiotic that has undergone significant clinical development for the treatment of community-acquired bacterial pneumonia (CABP). This guide focuses on the comprehensive pharmacokinetic and pharmacodynamic profile of solithromycin.
Solithromycin exhibits potent in vitro activity against a broad spectrum of respiratory pathogens, including macrolide-resistant strains.[1][2] Its mechanism of action involves binding to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[2][3] This document provides a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its antimicrobial activity and the pharmacokinetic/pharmacodynamic (PK/PD) relationships that are crucial for its therapeutic efficacy.
Pharmacokinetics
The pharmacokinetics of solithromycin have been evaluated in several Phase 1 clinical studies involving healthy adult subjects. These studies have characterized its absorption, distribution, metabolism, and excretion profile following single and multiple oral doses.
Absorption
Following oral administration, solithromycin is absorbed with a median time to peak plasma concentration (Tmax) ranging from 1.5 to 6 hours.[1] The absorption of solithromycin is not significantly affected by food. Studies have shown that the bioavailability of a single 400 mg oral dose of solithromycin is bioequivalent under both fed and fasted conditions.[1]
Distribution
Solithromycin exhibits a large volume of distribution, suggesting extensive tissue penetration. It achieves high concentrations in epithelial lining fluid and alveolar macrophages, which are important sites of infection in CABP.
Metabolism
Solithromycin is primarily metabolized in the liver. In vitro studies have shown that it is both a substrate and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[4] The primary metabolites in human plasma are N-acetyl solithromycin and a metabolite formed by the loss of an aminophenyl-1,2,3-triazole group (CEM-214); however, neither of these metabolites reaches plasma concentrations greater than or equal to 10% of the parent compound.[4] Solithromycin exhibits non-linear pharmacokinetics, with greater than dose-proportional increases in exposure observed at doses from 50 to 400 mg.[3] This is attributed to the auto-inhibition of its own metabolism.[3][5]
Excretion
The excretion of solithromycin and its metabolites occurs through both renal and fecal routes.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of solithromycin from single and multiple-dose studies in healthy adults.
Table 1: Single-Dose Pharmacokinetic Parameters of Solithromycin in Healthy Adults (Fasted State)
| Dose (mg) | Cmax (μg/mL) | AUC0–∞ (μg·h/mL) | Tmax (h) | t1/2 (h) |
| 50 | 0.04 | 0.3 | 1.5 | 3.6 |
| 100 | 0.09 | 0.8 | 2.0 | 4.4 |
| 200 | 0.24 | 2.5 | 3.0 | 5.4 |
| 400 | 0.61 | 6.8 | 3.5 | 5.4 |
| 800 | 1.0 | 16.2 | 4.0 | 6.4 |
| 1200 | 1.3 | 24.1 | 4.0 | 7.9 |
| 1600 | 1.5 | 30.2 | 6.0 | 9.0 |
Data compiled from a randomized, double-blind, placebo-controlled, single-ascending dose study.
Table 2: Multiple-Dose Pharmacokinetic Parameters of Solithromycin in Healthy Adults (Day 7)
| Dose (mg) | Cmax,ss (μg/mL) | AUCτ (μg·h/mL) | Tmax (h) | Accumulation Ratio (AUC) |
| 200 | 0.25 | 2.3 | 3.0 | 1.4 |
| 300 | 0.51 | 5.3 | 3.0 | 1.8 |
| 400 | 0.77 | 8.5 | 3.0 | 2.0 |
| 600 | 1.50 | 18.4 | 3.0 | 2.2 |
Data from a randomized, double-blind, placebo-controlled, multiple-dose study with once-daily dosing for 7 days.[1]
Pharmacodynamics
The pharmacodynamic activity of solithromycin is primarily related to its ability to inhibit bacterial protein synthesis, leading to a bacteriostatic or bactericidal effect depending on the organism and drug concentration.
In Vitro Activity
Solithromycin has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][4] It is particularly active against common respiratory pathogens, including macrolide-resistant strains of Streptococcus pneumoniae.[1][6]
Table 3: In Vitro Activity of Solithromycin Against Key Respiratory Pathogens
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.008 | 0.015 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.12 | 0.25 |
| Streptococcus pneumoniae (macrolide-resistant) | 0.12 | 0.5 |
| Haemophilus influenzae | 1 | 2 |
| Moraxella catarrhalis | 0.06 | 0.12 |
| Mycoplasma pneumoniae | ≤0.004 | ≤0.004 |
| Legionella pneumophila | 0.03 | 0.06 |
| Staphylococcus aureus (MSSA) | 0.06 | 0.06 |
| Staphylococcus aureus (MRSA) | 0.12 | 0.25 |
Pharmacokinetic/Pharmacodynamic (PK/PD) Index
For macrolide and ketolide antibiotics, the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0-24/MIC) is the PK/PD index that best correlates with efficacy.[6] In a neutropenic murine lung infection model with Streptococcus pneumoniae, the fAUC/MIC ratio was most predictive of solithromycin's efficacy.[7] The magnitudes of the free-drug plasma fAUC/MIC ratios associated with net bacterial stasis, a 1-log10 CFU reduction, and a 2-log10 CFU reduction were 1.65, 6.31, and 12.8, respectively.[7][8]
Experimental Protocols
Phase 1 Single and Multiple Ascending Dose Studies
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of solithromycin in healthy adult subjects.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, ascending dose studies.[1]
-
Participants: Healthy adult male and female subjects.
-
Dosing:
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points before and after drug administration. Plasma was separated and stored frozen until analysis.
-
Analytical Method: Plasma concentrations of solithromycin were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental methods were used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Food Effect Study
Objective: To evaluate the effect of a high-fat meal on the bioavailability of a single oral dose of solithromycin.
Methodology:
-
Study Design: An open-label, randomized, two-period crossover study.
-
Participants: Healthy adult subjects.
-
Dosing: Subjects received a single 400 mg oral dose of solithromycin on two separate occasions: once under fasted conditions and once after a standardized high-fat breakfast.[1]
-
Pharmacokinetic Sampling and Analysis: Similar to the ascending dose studies.
Visualizations
References
- 1. Pharmacokinetics of Solithromycin (CEM-101) after Single or Multiple Oral Doses and Effects of Food on Single-Dose Bioavailability in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solithromycin - Wikipedia [en.wikipedia.org]
- 3. Metabolism, Excretion, and Mass Balance of Solithromycin in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Solithromycin: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetic/Pharmacodynamic Evaluation of Solithromycin against Streptococcus pneumoniae Using Data from a Neutropenic Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Journey of Abt-770: An In-depth Technical Guide on Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abt-770, a potent matrix metalloproteinase (MMP) inhibitor, has demonstrated significant therapeutic potential. However, its clinical development has been hampered by off-target effects, specifically drug-induced phospholipidosis. Understanding the cellular uptake and distribution of this compound and its metabolites is paramount to mitigating these effects and unlocking the full potential of this class of inhibitors. This technical guide provides a comprehensive overview of the cellular fate of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Introduction
This compound is a hydroxamate-based inhibitor of MMPs, with selectivity for MMP-2 and MMP-9.[1] These enzymes play a critical role in the degradation of the extracellular matrix, a process implicated in various pathological conditions, including cancer metastasis and inflammation.[2][3][4][5] While the primary mechanism of action of this compound is the inhibition of these key enzymes, its journey into and within the cell dictates both its efficacy and its safety profile. A critical aspect of this compound's preclinical profile is its metabolism to a cationic amine metabolite, which has been directly linked to the induction of phospholipidosis, a lysosomal storage disorder characterized by the accumulation of phospholipids within cells.[2][6] This guide delves into the specifics of this compound's cellular uptake, its subsequent distribution, and the metabolic transformation that leads to this significant off-target effect.
Cellular Uptake and Distribution of this compound and its Metabolites
While specific quantitative data on the cellular uptake of the parent compound this compound is not extensively available in the public domain, studies have focused on the distribution and effects of its primary amine metabolite.
Tissue Distribution
Research in rat models has indicated that the metabolites of this compound, particularly the cationic amine metabolite, exhibit a higher tissue-to-plasma distribution ratio compared to other MMP inhibitors like ABT-518.[6] This accumulation of drug-related material is particularly prominent in tissues where phospholipidosis is observed.[2][6]
Table 1: Qualitative Tissue Distribution of this compound Metabolites
| Tissue | Relative Metabolite Concentration | Associated Pathology | Reference |
| Various (unspecified) | High | Generalized Phospholipidosis | [2][6] |
Subcellular Distribution and a Tale of Two Compartments
The development of phospholipidosis strongly suggests that the amine metabolite of this compound accumulates within lysosomes. Cationic amphiphilic drugs are known to become protonated and trapped within the acidic environment of lysosomes. This sequestration is a key event preceding the inhibition of lysosomal phospholipases and the subsequent accumulation of phospholipids.
Signaling Pathways and Molecular Interactions
The primary mechanism of action of this compound involves the direct inhibition of matrix metalloproteinases. However, the off-target effects are driven by the physicochemical properties of its metabolite.
This compound and Matrix Metalloproteinase Inhibition
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Analysis of two matrix metalloproteinase inhibitors and their metabolites for induction of phospholipidosis in rat and human hepatocytes(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent [frontiersin.org]
- 5. Asset Management | Yokogawa Electric Corporation [yokogawa.com]
- 6. Drug-induced phospholipidosis: are there functional consequences? - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-770: A Dual-Targeting Molecule with Potent Antibiotic and Anti-Enzymatic Activities
An In-depth Technical Guide on the Binding Affinity and Kinetics of ABT-770 as a Ketolide Antibiotic and a Matrix Metalloproteinase Inhibitor
This compound, also known as Cethromycin in its antibiotic context, is a versatile molecule that has demonstrated significant inhibitory activity against two distinct classes of biological targets: the bacterial ribosome and matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound for both target types, intended for researchers, scientists, and drug development professionals.
Section 1: this compound as a Ketolide Antibiotic
This compound is a member of the ketolide class of antibiotics, which are semi-synthetic derivatives of erythromycin. These antibiotics are designed to overcome macrolide resistance in bacteria. This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.
Binding Affinity and Kinetics
This compound exhibits a significantly higher binding affinity for the bacterial ribosome compared to earlier macrolides like erythromycin. This enhanced affinity is a key factor in its potent antimicrobial activity, particularly against macrolide-resistant strains.
Quantitative Data Summary: Ribosomal Binding
| Compound | Target Organism | Ribosome Type | Method | Parameter | Value | Reference |
| This compound (Cethromycin) | Haemophilus influenzae | Wild-type | Ribosome binding assay | Binding Affinity | >20-fold tighter than erythromycin | [1] |
| ABT-773 (this compound) | Streptococcus pneumoniae | Wild-type | Radioligand competition assay | Kd | 67-fold lower than erythromycin | [2] |
| ABT-773 (this compound) | Streptococcus pneumoniae | Methylated (Erm-mediated resistance) | Radioligand competition assay | Binding | Able to bind, but with lower affinity than to wild-type | [2] |
| Telithromycin (a related ketolide) | Escherichia coli | Wild-type | Kinetic and footprinting analysis | KT (low-affinity) | 500 nM | [3] |
| Telithromycin (a related ketolide) | Escherichia coli | Wild-type | Kinetic and footprinting analysis | KT* (high-affinity) | 8.33 nM | [3] |
| Telithromycin (a related ketolide) | Escherichia coli | Wild-type | Kinetic and footprinting analysis | koff.T | 0.0082/min | [3] |
Studies on the binding kinetics of cethromycin (this compound) in Haemophilus influenzae have shown that its tight binding is primarily due to a 20-fold slower dissociation rate from the ribosome compared to erythromycin.[1] This prolonged residence time on the target is believed to contribute to its enhanced post-antibiotic effect.[1]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
This compound targets the bacterial ribosome, a key component of the protein synthesis machinery. By binding to the 50S subunit, it physically obstructs the nascent peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein elongation.
Experimental Protocols
This protocol is adapted from methodologies used to study macrolide-ribosome interactions.
Objective: To determine the dissociation constant (Kd) of this compound for bacterial ribosomes.
Materials:
-
Purified bacterial ribosomes (70S)
-
Radiolabeled [14C]this compound or a suitable radiolabeled macrolide competitor (e.g., [14C]erythromycin)
-
Unlabeled this compound
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl)
-
Microcentrifuge tubes
-
Ultracentrifuge with appropriate rotor (e.g., Beckman TL-45)
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubate a fixed concentration of purified ribosomes (e.g., 23 pmol) with varying concentrations of radiolabeled this compound in binding buffer. For competition assays, incubate ribosomes with a fixed concentration of a radiolabeled macrolide and varying concentrations of unlabeled this compound.
-
Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 4.5 hours).[4]
-
Pellet the ribosomes by ultracentrifugation at 100,000 x g for 2 hours.[4]
-
Carefully remove the supernatant containing the unbound ligand.
-
Resuspend the ribosome pellet and measure the amount of radioactivity associated with it using a scintillation counter.
-
Calculate the amount of bound and free radioligand at each concentration.
-
Determine the Kd by plotting the amount of bound ligand versus the concentration of free ligand and fitting the data to a saturation binding curve. For competition assays, calculate the IC50 and then the Ki using the Cheng-Prusoff equation.
Section 2: this compound as a Matrix Metalloproteinase (MMP) Inhibitor
In addition to its antibiotic properties, this compound has been investigated as a potent and selective inhibitor of matrix metalloproteinases, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in various pathological conditions, including cancer metastasis and arthritis.
Binding Affinity and Kinetics
This compound demonstrates high affinity and selectivity for certain MMPs, particularly the gelatinases (MMP-2 and MMP-9), while showing significantly lower affinity for others, such as MMP-1.
Quantitative Data Summary: MMP Inhibition
| Compound | Target MMP | Method | Parameter | Value (nM) | Reference |
| This compound | MMP-1 | Not specified | IC50 | 4600 | [5][6] |
| This compound | MMP-2 | Not specified | IC50 | 3.7 | [5][6] |
| This compound | MMP-9 | Not specified | IC50 | 42 | [5] |
| This compound | MMP-13 | Not specified | IC50 | 120 | [5] |
The development of this compound as an MMP inhibitor was part of a program that evolved from earlier classes of inhibitors.[7] However, its clinical development in this context was hampered by issues related to its metabolism and toxicity, leading to the exploration of related compounds.[8]
Signaling Pathway: MMP Regulation and Inhibition
MMP expression and activity are regulated by complex signaling pathways, often involving mitogen-activated protein kinases (MAPK) and the transcription factor NF-κB. Pro-inflammatory cytokines can trigger these pathways, leading to increased MMP production. This compound acts by directly binding to the catalytic zinc ion in the active site of MMPs, thereby blocking their enzymatic activity and the subsequent degradation of extracellular matrix components.
Experimental Protocols
This protocol is a general method for determining the inhibitory potency (IC50) of compounds against MMPs.
Objective: To measure the IC50 of this compound for a specific MMP.
Materials:
-
Purified, active MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., a FRET peptide)
-
Assay buffer (e.g., Tris-based buffer containing CaCl2, ZnCl2, and Brij-35)
-
This compound in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the MMP enzyme, and the different concentrations of this compound. Include controls with no inhibitor and no enzyme.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm for Mca-Dpa substrates).
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a remarkable compound with potent, albeit distinct, mechanisms of action against both bacterial protein synthesis and matrix metalloproteinase activity. Its high affinity and slow dissociation from the bacterial ribosome underscore its efficacy as a ketolide antibiotic. Concurrently, its selective and potent inhibition of specific MMPs highlights its potential, though not fully realized, as an anti-inflammatory or anti-cancer agent. The data and protocols presented in this guide provide a foundational understanding for further research and development of this compound and related compounds.
References
- 1. Ribosome affinity and the prolonged molecular postantibiotic effect of cethromycin (ABT-773) in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays
A Note on "Abt-770": The term "this compound" is ambiguous in scientific literature. Publicly available information points to several distinct entities that could be relevant in the context of drug development and cell-based assays. This document provides detailed application notes for three such entities:
-
VX-770 (Ivacaftor): A well-characterized potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
-
miR-770: A microRNA that has been identified as a tumor suppressor in non-small cell lung cancer (NSCLC) through its interaction with the WNT/β-catenin signaling pathway.
-
NBI-1070770: An investigational negative allosteric modulator of the NMDA receptor, referred to as '770 in some contexts, for the treatment of major depressive disorder.
Application Note 1: VX-770 (Ivacaftor) - A CFTR Potentiator
Audience: Researchers, scientists, and drug development professionals in the field of cystic fibrosis and ion channel modulation.
Introduction: VX-770 (Ivacaftor) is a potent and selective potentiator of the CFTR protein.[1] It directly targets the CFTR channel, increasing its open probability and enhancing chloride ion transport across the cell membrane.[2][3] This has shown therapeutic benefit in cystic fibrosis patients with specific gating mutations in the CFTR gene.[3] This application note provides protocols for cell-based assays to evaluate the potency and mechanism of action of VX-770.
Data Presentation: Potency of VX-770 in Preclinical Models
| Cell Line | CFTR Mutant | Assay Type | Endpoint | VX-770 Potency (EC50) |
| Fisher Rat Thyroid (FRT) | G551D-CFTR | Ion Transport | Forskolin-stimulated Cl- secretion | 100 nM[4][5] |
| Fisher Rat Thyroid (FRT) | F508del-CFTR | Ion Transport | Forskolin-stimulated Cl- secretion | 25 nM[1][4][5] |
| Human Bronchial Epithelia (HBE) | G551D/F508del-CFTR | Ion Transport | Forskolin-stimulated Cl- secretion | 236 nM[2][4] |
| Human Bronchial Epithelia (HBE) | F508del-CFTR homozygous | Ion Transport | Forskolin-stimulated Cl- secretion | 22 nM[5] |
Experimental Protocols
1. Ussing Chamber Assay for CFTR Function in Polarized Epithelial Cells
This protocol measures ion transport across a monolayer of polarized epithelial cells, providing a functional readout of CFTR activity.
-
Cell Culture:
-
Ussing Chamber Setup:
-
Mount the permeable support with the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.[6][8]
-
Bathe both surfaces with appropriate physiological solutions. A chloride gradient can be imposed by reducing the apical chloride concentration to increase the signal.[8]
-
-
Measurement of CFTR Activity:
-
Measure the baseline short-circuit current (Isc).
-
Inhibit the epithelial sodium channel (ENaC) with an apical application of amiloride.[8]
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral solution.
-
Add VX-770 at various concentrations to the apical chamber to determine its effect on the forskolin-stimulated Isc.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
Record the change in Isc at each step to determine the potency (EC50) of VX-770.
-
Mandatory Visualizations
Caption: Signaling pathway of VX-770 action on the CFTR channel.
Caption: Experimental workflow for the Ussing chamber assay.
Application Note 2: miR-770 - A Tumor Suppressor in Non-Small Cell Lung Cancer
Audience: Researchers, scientists, and drug development professionals in the fields of oncology, microRNA therapeutics, and signal transduction.
Introduction: miR-770 has been identified as a tumor-suppressing microRNA in non-small cell lung cancer (NSCLC).[9] Its overexpression has been shown to inhibit tumor growth, migration, and invasion.[10][11] Mechanistically, miR-770 exerts its effects by targeting JMJD6 and subsequently regulating the WNT/β-catenin signaling pathway.[9] This application note provides protocols for cell-based assays to investigate the functional role of miR-770 in NSCLC.
Data Presentation: Functional Effects of miR-770 Overexpression in NSCLC Cell Lines
| Cell Line | Assay Type | Endpoint | Result |
| A549, SK-MES-1 | Proliferation Assay | Cell Viability | Decreased[10] |
| A549, SK-MES-1 | Transwell Assay | Cell Migration | Decreased[10][11] |
| A549, SK-MES-1 | Transwell Assay | Cell Invasion | Decreased[10][11] |
| NSCLC Cells | Luciferase Reporter Assay | WNT/β-catenin Activity | Decreased[9] |
Experimental Protocols
1. Transwell Migration and Invasion Assay
This assay assesses the effect of miR-770 on the migratory and invasive potential of NSCLC cells.
-
Cell Transfection:
-
Transfect NSCLC cell lines (e.g., A549, SK-MES-1) with a miR-770 mimic or a negative control miRNA.
-
-
Migration Assay:
-
Seed the transfected cells in the upper chamber of a Transwell insert with a porous membrane.
-
Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a sufficient time to allow cell migration.
-
Stain and count the cells that have migrated to the lower surface of the membrane.
-
-
Invasion Assay:
-
The protocol is similar to the migration assay, but the Transwell insert is pre-coated with a basement membrane matrix (e.g., Matrigel) to assess invasive capacity.
-
2. WNT/β-catenin Signaling Luciferase Reporter Assay
This assay quantifies the activity of the WNT/β-catenin signaling pathway in response to miR-770.[12]
-
Cell Transfection:
-
Co-transfect NSCLC cells with a TCF/LEF luciferase reporter vector, a Renilla luciferase control vector (for normalization), and either a miR-770 mimic or a negative control.[13]
-
-
Luciferase Assay:
-
After a suitable incubation period, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.
-
Compare the normalized luciferase activity between miR-770-transfected and control cells to determine the effect on WNT/β-catenin signaling.
-
Mandatory Visualizations
Caption: Regulatory pathway of miR-770 in NSCLC.
Caption: Experimental workflow for the Transwell assay.
Application Note 3: NBI-1070770 - An Investigational NMDA Receptor Modulator
Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience and neuropsychiatric drug discovery.
Introduction: NBI-1070770 is an investigational, orally active, selective negative allosteric modulator (NAM) of the NR2B subunit-containing N-methyl-D-aspartate (NMDA) receptor.[14][15][16] It has been evaluated in clinical trials for the treatment of major depressive disorder.[15][17] As a NAM, NBI-1070770 is expected to reduce the activity of the NMDA receptor. This application note provides generalized protocols for cell-based assays relevant to the characterization of an NMDA receptor NAM.
Data Presentation: Expected Functional Readouts for an NMDA Receptor NAM
| Cell Line | Assay Type | Endpoint | Expected Result with NBI-1070770 |
| HEK293 expressing NR1/NR2B | Calcium Influx Assay | Glutamate/glycine-induced Ca2+ influx | Decreased |
| Primary Neurons | Electrophysiology (Patch Clamp) | NMDA-induced current | Decreased |
| Neuronal Cell Line | Cell Viability Assay | Excitotoxicity (NMDA-induced) | Increased cell viability |
Experimental Protocols
1. Calcium Influx Assay
This assay measures changes in intracellular calcium concentration following NMDA receptor activation, providing a functional readout of receptor activity.[18]
-
Cell Culture:
-
Culture HEK293 cells stably or transiently expressing the NR1 and NR2B subunits of the NMDA receptor.[18]
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
-
-
Measurement of Calcium Influx:
-
Pre-incubate the cells with various concentrations of NBI-1070770.
-
Stimulate the NMDA receptors with their co-agonists, glutamate and glycine.
-
Measure the change in fluorescence intensity using a fluorescence plate reader or microscope.
-
The inhibition of the calcium signal by NBI-1070770 can be used to determine its IC50 value.
-
2. Cell Viability Assay for Excitotoxicity
This assay assesses the protective effect of an NMDA receptor NAM against excitotoxicity, a form of neuronal cell death caused by excessive receptor activation.
-
Cell Culture:
-
Culture a neuronal cell line or primary neurons.
-
-
Induction of Excitotoxicity:
-
Treat the cells with a high concentration of NMDA and glycine to induce excitotoxicity.
-
In parallel, treat cells with NMDA/glycine in the presence of varying concentrations of NBI-1070770.
-
-
Assessment of Cell Viability:
Mandatory Visualizations
Caption: Mechanism of action of NBI-1070770 on the NMDA receptor.
Caption: Experimental workflow for the calcium influx assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (Ivacaftor) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Tumor Cell-Derived Exosomal miR-770 Inhibits M2 Macrophage Polarization via Targeting MAP3K1 to Inhibit the Invasion of Non-small Cell Lung Cancer Cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Neurocrine Biosciences Announces First-Patient Dosed in Phase 2 Clinical Study Evaluating NBI-1070770 in Adults with Major Depressive Disorder [prnewswire.com]
- 15. Neurocrine Biosciences Provides Update on Phase 2 Study of NBI-1070770 in Adults with Major Depressive Disorder | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 16. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 17. hcplive.com [hcplive.com]
- 18. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Studies of ABT-199 (Venetoclax) and ABT-773
Disclaimer: The term "Abt-770" is ambiguous and appears to refer to several different investigational compounds. Based on available scientific literature, it is likely a typographical error for either ABT-199 (Venetoclax) , a B-cell lymphoma-2 (Bcl-2) inhibitor, or ABT-773 (Cethromycin) , a ketolide antibiotic. This document provides detailed application notes and protocols for both compounds in animal models for in vivo studies, addressing the needs of researchers, scientists, and drug development professionals.
Part 1: ABT-199 (Venetoclax) in Animal Models of Cancer
ABT-199 (Venetoclax) is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2. It has shown significant efficacy in treating various hematological malignancies. In vivo studies in animal models are crucial for evaluating its therapeutic potential, understanding its mechanism of action, and assessing its safety profile.
Mechanism of Action: Bcl-2 Inhibition
ABT-199 mimics the action of BH3-only proteins, which are natural antagonists of pro-survival Bcl-2 family members. By binding to the BH3-binding groove of Bcl-2, ABT-199 displaces pro-apoptotic proteins like Bim, leading to the activation of Bax and Bak, subsequent mitochondrial outer membrane permeabilization, and ultimately, apoptosis.
Application Notes and Protocols for ABT-751 and ABT-263 in Mouse Xenograft Models
A Note on "Abt-770": Initial searches for "this compound" did not yield a compound used in cancer mouse xenograft models. Recent information points to "this compound" (NBI-1070770) as a compound under investigation for major depressive disorder. It is plausible that "this compound" may be a typographical error. This document focuses on two anti-cancer agents from Abbott/AbbVie with similar nomenclature and established use in xenograft models: ABT-751 and ABT-263 (Navitoclax) .
These application notes provide detailed protocols and dosage information for researchers utilizing ABT-751 and ABT-263 in mouse xenograft models for preclinical cancer studies.
Data Presentation: Dosage and Administration
The following tables summarize the typical dosage and administration routes for ABT-751 and ABT-263 in mouse xenograft studies.
| Compound | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference Xenograft Models |
| ABT-751 | 75 - 100 mg/kg/day | Oral (p.o.) | Once daily, 5 days on / 5 days off, for two cycles | Not specified in cited literature | Calu-6 NSCLC, HT-29 Colon, HCT-116 Colon |
| ABT-263 (Navitoclax) | 100 mg/kg/day | Oral (p.o.) | Daily | Not specified in cited literature | DoHH-2, SuDHL-4, Granta 519 Lymphoma |
Experimental Protocols
General Mouse Xenograft Protocol
This protocol outlines the general procedure for establishing a subcutaneous xenograft model.
Materials:
-
Cancer cell line of interest
-
Matrigel (or other appropriate extracellular matrix)
-
Phosphate-buffered saline (PBS), sterile
-
Immunocompromised mice (e.g., NOD/SCID, BALB/c nude)
-
Syringes and needles (26-27 gauge)
-
Calipers
-
Animal housing and husbandry supplies
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells using standard trypsinization methods.
-
Wash cells with sterile PBS and perform a cell count.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100 µL).
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved method.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
ABT-751 Administration Protocol
Materials:
-
ABT-751
-
Appropriate vehicle for oral gavage
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of ABT-751 in the chosen vehicle. The vehicle should be selected based on the solubility and stability of ABT-751.
-
On each day of dosing, dilute the stock solution to the final desired concentration (e.g., 100 mg/kg) based on the average weight of the mice in each group.
-
-
Administration:
-
Administer the prepared ABT-751 solution to the mice via oral gavage.
-
The typical dosing schedule is once daily for 5 consecutive days, followed by a 5-day break, with the cycle repeated.
-
The control group should receive the vehicle only.
-
-
Monitoring:
-
Continue to monitor tumor volume and mouse body weight throughout the study.
-
Observe mice for any signs of toxicity.
-
ABT-263 (Navitoclax) Administration Protocol
Materials:
-
ABT-263 (Navitoclax)
-
Appropriate vehicle for oral gavage
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of ABT-263 in a suitable vehicle.
-
Prepare the final dosing solution (e.g., 100 mg/kg) daily based on the mean body weight of the treatment group.
-
-
Administration:
-
Administer the ABT-263 solution to the mice via oral gavage.
-
Treatment is typically administered daily.
-
The control group should be administered the vehicle alone.
-
-
Monitoring:
-
Monitor tumor growth and body weight regularly.
-
Be aware of potential on-target toxicities such as thrombocytopenia.
-
Signaling Pathways and Mechanisms of Action
ABT-751 Signaling Pathway
ABT-751 is an antimitotic agent that binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis. Additionally, ABT-751 has been shown to have anti-vascular effects and can suppress SKP2 transcription through the inhibition of the AKT-NFκB signaling pathway.
Caption: Mechanism of action of ABT-751.
ABT-263 (Navitoclax) Signaling Pathway
ABT-263 is a BH3 mimetic that inhibits the anti-apoptotic proteins of the Bcl-2 family (Bcl-2, Bcl-xL, and Bcl-w). By binding to these proteins, ABT-263 releases pro-apoptotic proteins like BIM, which in turn activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and apoptosis.[1][2][3]
Caption: Mechanism of action of ABT-263 (Navitoclax).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a mouse xenograft study involving the administration of a therapeutic agent.
Caption: Experimental workflow for a mouse xenograft study.
References
Application Notes and Protocols for VX-770 (Ivacaftor)
Note: The request specified "Abt-770". Following a comprehensive search, it has been determined that this is likely a typographical error and the intended compound is VX-770 (Ivacaftor) , a well-researched potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The following application notes and protocols are based on the available scientific literature for VX-770.
Introduction
VX-770, commercially known as Ivacaftor, is a potent and selective small-molecule potentiator of the CFTR protein.[1][2] It is an orally bioavailable drug approved for the treatment of cystic fibrosis (CF) in patients with specific gating mutations in the CFTR gene.[3][4] VX-770 directly targets the defective CFTR protein to enhance channel gating, thereby increasing chloride ion transport across the cell membrane. These application notes provide detailed protocols for the preparation of VX-770 solutions and information on their stability, along with its mechanism of action and a general protocol for its use in in vitro functional assays.
Solution Preparation
The preparation of stable and accurate VX-770 solutions is critical for obtaining reliable and reproducible experimental results. VX-770 is characterized by its poor aqueous solubility.[5]
Solubility Data
The solubility of VX-770 in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Concentration (Molar) | Temperature | Source |
| Dimethyl Sulfoxide (DMSO) | 79 mg/mL | ~0.201 M | Room Temperature | [1] |
| 1-Octanol | ~3.9 mM | 3.9 mM | 25°C | [6] |
| Ethanol | ~3.1 mM | 3.1 mM | 25°C | [6] |
| Water | Insoluble (<1 mg/mL) | ~62 nM | 25°C | [6][7] |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of VX-770.[1]
Protocol for Preparing a Stock Solution (10 mM in DMSO)
Materials:
-
VX-770 (Ivacaftor) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the VX-770 powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of VX-770 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3925 mg of VX-770 (Molecular Weight: 392.49 g/mol ).
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.
-
Vortex the solution vigorously until the VX-770 is completely dissolved. Gentle warming to 37°C for 10 minutes and/or sonication in an ultrasonic bath can aid in dissolution.[8]
-
Once fully dissolved, the stock solution is ready for use or storage.
Protocol for Preparing Working Solutions for In Vitro Assays
Working solutions are typically prepared by diluting the DMSO stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Materials:
-
10 mM VX-770 stock solution in DMSO
-
Sterile cell culture medium or assay buffer
Procedure:
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium or assay buffer to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the assay buffer.
-
Vortex the working solution gently before adding it to the cells or assay system.
Protocol for Preparing an In Vivo Formulation
The following protocol describes the preparation of a clear solution of VX-770 for in vivo administration.
Materials:
-
VX-770 powder
-
DMSO
-
PEG300
-
Tween80
-
Sterile deionized water (ddH₂O)
Procedure:
-
Prepare a concentrated stock solution of VX-770 in DMSO (e.g., 110 mg/mL).[1]
-
For a 1 mL final working solution, add 50 µL of the 110 mg/mL DMSO stock solution to 400 µL of PEG300.[1]
-
Mix the solution thoroughly until it is clear.[1]
-
Add 50 µL of Tween80 to the mixture and mix until clear.[1]
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[1]
-
This formulation should be used immediately for optimal results.[1]
Stability and Storage
Proper storage of VX-770 solutions is essential to maintain their chemical integrity and biological activity.
Storage of Stock Solutions
| Solution Type | Solvent | Storage Temperature | Stability Period | Source |
| Stock Solution | DMSO | -20°C | Up to 6 months | [2] |
| Stock Solution | DMSO | -80°C | Up to 1 year | [2] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[2]
Stability of Working Solutions
Aqueous working solutions of VX-770 are expected to be less stable than DMSO stock solutions due to the compound's poor aqueous solubility and potential for precipitation. It is recommended to prepare fresh working solutions for each experiment.
Recent studies suggest that VX-770, being poorly soluble in aqueous solutions, rapidly inserts into the plasma membrane where it can stably persist for extended periods.[5][9] This persistence may lead to a long-lasting functional impact on the CFTR channel.[9] However, chronic exposure to VX-770 has also been suggested to potentially reduce the stability of the CFTR protein itself.[10]
Mechanism of Action
VX-770 is a CFTR potentiator that increases the open probability (gating) of the CFTR channel.[4][11] Its mechanism of action is distinct from activators that increase intracellular cAMP levels.[11]
VX-770 directly binds to the CFTR protein.[12] This binding stabilizes the open conformational state of the channel, which occurs prior to ATP hydrolysis.[11] This leads to an ATP-independent increase in the channel's open probability and prolongs the open time in the presence of ATP.[4][12] The potentiation of CFTR by VX-770 is dependent on the channel being in a phosphorylated state.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Figuring out How a Cystic Fibrosis Drug Works♦: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (Ivacaftor) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vx-770 potentiates CFTR function by promoting decoupling between the gating cycle and ATP hydrolysis cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Functional Impact of VX-770 on the Cystic Fibrosis Transmembrane Conductance Regulator Is Enduring and Increases the Constitutive Activity of This Channel in Primary Airway Epithelia Generated from Healthy Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of ABT-737 and other Bcl-2 Family Inhibitors
Topic: "Abt-770" (Presumed to be ABT-737) Use in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of ABT-737, a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins, in high-throughput screening (HTS) applications. The protocols detailed below are designed for the identification and characterization of small molecules that, like ABT-737, target the intrinsic apoptosis pathway.
Introduction to ABT-737 and the Bcl-2 Family
ABT-737 is a pioneering small molecule that acts as a BH3 mimetic. It selectively binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby preventing them from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1][2][3] This disruption leads to the activation of BAK and BAX, mitochondrial outer membrane permeabilization (MOMP), and subsequent execution of apoptosis.[4][5] Due to the overexpression of anti-apoptotic Bcl-2 family members in many cancers, molecules like ABT-737 are of significant interest as potential cancer therapeutics.[1][6] High-throughput screening is a critical tool for discovering novel compounds with similar mechanisms of action.
Mechanism of Action of ABT-737
ABT-737 functions by competitively binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w. This action displaces pro-apoptotic BH3-only proteins (e.g., BIM), which are then free to activate the effector proteins BAX and BAK. Oligomerization of activated BAX/BAK at the mitochondrial outer membrane leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and programmed cell death. Notably, ABT-737 does not bind with high affinity to other anti-apoptotic members like Mcl-1 or Bfl-1, a factor that can contribute to resistance.[2][5][7]
Quantitative Data: ABT-737 Binding Affinity and Cellular Potency
The following tables summarize the binding affinities and cellular potencies of ABT-737, providing a benchmark for HTS hit validation and characterization.
Table 1: ABT-737 Binding Affinity for Bcl-2 Family Proteins (Cell-Free Assays)
| Target Protein | EC50 (nM) | Ki (nM) |
| Bcl-2 | 30.3 | ≤ 1 |
| Bcl-xL | 78.7 | ≤ 1 |
| Bcl-w | 197.8 | ≤ 1 |
| Mcl-1 | No significant binding | > 1000 |
| Bfl-1 (A1) | No significant binding | > 1000 |
| Data compiled from multiple sources.[2][7] |
Table 2: ABT-737 Cytotoxic Potency in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 50 |
| KG-1 | Acute Myelogenous Leukemia | 80 |
| NB4 | Acute Promyelocytic Leukemia | 80 |
| NCI-H146 | Small Cell Lung Cancer | Sensitive (IC50 not specified) |
| Data compiled from multiple sources.[7] |
Experimental Protocols for High-Throughput Screening
Below are detailed protocols for key experiments relevant to the screening and characterization of Bcl-2 family inhibitors like ABT-737.
Protocol 1: Fluorescence Polarization (FP) Competition Assay for HTS
This biochemical assay is a primary screening method to identify compounds that disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide.
Principle: A small, fluorescently tagged BH3 peptide (e.g., from the BIM protein) is incubated with a recombinant anti-apoptotic protein (e.g., Bcl-2, Bcl-xL). The large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. If a test compound displaces the fluorescent peptide, the smaller, faster-tumbling peptide yields a low polarization signal.
Materials:
-
Recombinant human Bcl-2, Bcl-xL, or Bcl-w protein
-
FITC-labeled BIM BH3 peptide (e.g., FITC-Ahx-DMRPEIWIAQELRRIGDEFNAYYAR)[7]
-
Assay Buffer: PBS, 0.05% Tween-20
-
ABT-737 (as a positive control)
-
Test compound library (dissolved in DMSO)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
Methodology:
-
Compound Plating: Dispense 50 nL of test compounds and controls (DMSO for negative, ABT-737 for positive) into the wells of a 384-well plate.
-
Protein Preparation: Prepare a solution of the recombinant Bcl-2 family protein (e.g., 100 nM final concentration) in assay buffer.[7]
-
Protein Addition: Add 10 µL of the protein solution to each well containing the compounds and incubate for 15 minutes at room temperature.
-
Peptide Preparation: Prepare a solution of the FITC-BIM BH3 peptide (e.g., 20 nM final concentration) in assay buffer.[7]
-
Peptide Addition: Add 10 µL of the peptide solution to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls.
Protocol 2: Cell-Based Apoptosis Assay using Caspase-Glo® 3/7
This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis, in a cell-based HTS format.
Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for caspase activity and cell lysis. When added to cells undergoing apoptosis, the substrate is cleaved by active caspases, releasing a substrate for luciferase and generating a luminescent signal that is proportional to caspase activity.
Materials:
-
Apoptosis-sensitive cell line (e.g., HL-60)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
ABT-737 (as a positive control)
-
Test compound library (dissolved in DMSO)
-
384-well, white, clear-bottom plates
-
Luminometer plate reader
Methodology:
-
Cell Plating: Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well in 40 µL of culture medium.
-
Compound Addition: Add 100 nL of test compounds or controls to the wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Equilibrate the plate and reagent to room temperature. Add 20 µL of the reagent to each well.
-
Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and determine the dose-response for active compounds.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathway and a typical HTS workflow for the discovery of ABT-737-like compounds.
Caption: Intrinsic apoptosis pathway and the mechanism of action of ABT-737.
Caption: A typical high-throughput screening workflow for identifying novel Bcl-2 inhibitors.
References
- 1. ABT-737 - Wikipedia [en.wikipedia.org]
- 2. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for ABT-737 in Western Blot Analysis
Note: The compound "Abt-770" did not yield specific results in the context of Western blot analysis. It is highly probable that this is a typographical error and the intended compound is ABT-737 , a well-researched Bcl-2 family inhibitor frequently studied using Western blotting. These application notes and protocols are based on the analysis of ABT-737.
These notes are intended for researchers, scientists, and drug development professionals interested in utilizing Western blot analysis to investigate the effects of the BH3 mimetic, ABT-737, on cellular pathways.
Introduction to ABT-737
ABT-737 is a small molecule inhibitor that mimics the activity of the BH3-only proteins, which are pro-apoptotic. It specifically targets and inhibits anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w.[1] By binding to these proteins, ABT-737 prevents them from sequestering pro-apoptotic proteins like Bax and Bak, leading to the induction of apoptosis.[1] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of ABT-737 by quantifying the changes in protein expression levels within the apoptotic and autophagic pathways.
Key Protein Targets for ABT-737 Western Blot Analysis
When analyzing the effects of ABT-737, the following protein targets are of significant interest:
-
Apoptosis Markers:
-
Bcl-2 family proteins: Bcl-2, Bcl-xL, Bax, Bak. A decrease in the ratio of anti-apoptotic to pro-apoptotic proteins is expected.
-
Caspases: Cleaved Caspase-3, Cleaved Caspase-9. An increase in the cleaved forms indicates the activation of the apoptotic cascade.
-
PARP (Poly (ADP-ribose) polymerase): Cleaved PARP. The cleavage of PARP by caspases is a hallmark of apoptosis.
-
-
Autophagy Markers:
-
Beclin-1: ABT-737 can induce autophagy by disrupting the Beclin-1/Bcl-2 interaction.
-
LC3-I/II (Microtubule-associated protein 1A/1B-light chain 3): An increase in the conversion of LC3-I to the lipidated form, LC3-II, is a widely used indicator of autophagosome formation.[2]
-
Experimental Protocols
I. Cell Culture and Treatment with ABT-737
-
Cell Seeding: Plate the cells of interest (e.g., HepG2/ADM human hepatocellular carcinoma cells) at a suitable density in 6-well plates or 10 cm dishes and allow them to adhere overnight.[3]
-
ABT-737 Preparation: Prepare a stock solution of ABT-737 in DMSO (e.g., 10 mM).[1] Further dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10 µmol/L).[2][4]
-
Treatment: Treat the cells with varying concentrations of ABT-737 or a vehicle control (DMSO) for specific time points (e.g., 8, 12, 24 hours).[2]
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS).[3]
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3][5]
-
Sonicate the lysate for 10-15 seconds to shear the DNA and reduce viscosity.[3]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[5]
-
Collect the supernatant containing the soluble proteins.
III. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bradford assay. This ensures equal loading of protein for each sample during electrophoresis.
IV. Western Blot Protocol
-
Sample Preparation: Mix the protein lysate with 4X SDS sample buffer containing a reducing agent like β-Mercaptoethanol.[6] Heat the samples at 95-100°C for 5 minutes.[3]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-polyacrylamide gel.[5][6] Include a molecular weight marker to determine the size of the proteins. Run the gel according to the manufacturer's instructions.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3] The dilution will be specific to the antibody being used.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a CCD camera-based imager.[5]
-
Analysis: Quantify the band intensities using densitometry software.[7] Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin).
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner. Below is a template for tabulating densitometry results. The relative protein expression is calculated by first normalizing the target protein's band intensity to the loading control's band intensity, and then expressing this value as a fold change relative to the control (untreated) sample.
| Treatment Group | Target Protein (Relative Density) | Loading Control (Relative Density) | Normalized Expression (Target/Control) | Fold Change vs. Control |
| Control (0 µM ABT-737) | Value | Value | Value | 1.0 |
| 2.5 µM ABT-737 | Value | Value | Value | Value |
| 5.0 µM ABT-737 | Value | Value | Value | Value |
| 10.0 µM ABT-737 | Value | Value | Value | Value |
Mandatory Visualizations
Caption: Workflow for Western Blot Analysis of ABT-737 Effects.
Caption: ABT-737 Mechanism of Action in Apoptosis Induction.
References
- 1. ABT-737 | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abt-770 Flow Cytometry Analysis of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-770 is a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. As a BH3 mimetic, this compound binds with high affinity to Bcl-2, Bcl-xL, and Bcl-w, preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[1] This disruption of protein-protein interactions unleashes the pro-apoptotic machinery, leading to the permeabilization of the outer mitochondrial membrane, cytochrome c release, caspase activation, and ultimately, programmed cell death (apoptosis).[2][3]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[4] When combined with specific fluorescent probes, it allows for the discrimination between viable, early apoptotic, late apoptotic, and necrotic cells. The most common method for this is the dual staining with Annexin V and a viability dye like Propidium Iodide (PI).[5][6] Annexin V is a calcium-dependent protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6] PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[5]
These application notes provide a detailed protocol for inducing apoptosis with this compound and subsequently analyzing the apoptotic cell population using Annexin V/PI staining and flow cytometry.
Data Presentation
The following tables summarize quantitative data from studies using the closely related BH3 mimetic, ABT-737, which exhibits a similar mechanism of action to this compound.
Table 1: Dose-Dependent Induction of Apoptosis by ABT-737 in MM1.S Multiple Myeloma Cells
| ABT-737 Concentration (µM) | Percentage of Apoptotic Cells (%) (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 5.2 | 3.1 |
| 2.5 | 18.4 | 5.7 |
| 5.0 | 35.6 | 10.2 |
| 10.0 | 55.1 | 22.8 |
Data adapted from a study on MM1.S cells treated for 24 hours.[7]
Table 2: Time-Dependent Induction of Apoptosis by ABT-737 (10 µM) in MM1.S Multiple Myeloma Cells
| Incubation Time (hours) | Percentage of Apoptotic Cells (%) (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 | 4.8 | 2.9 |
| 2 | 12.3 | 4.5 |
| 4 | 28.7 | 8.9 |
| 12 | 49.8 | 19.6 |
Data adapted from a study on MM1.S cells.[7]
Table 3: Induction of Apoptosis by ABT-737 in Jurkat Cells
| ABT-737 Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (%) (Annexin V+/PI-) |
| 0.1 | 4 | ~15 |
| 1 | 4 | ~40 |
| 10 | 4 | ~65 |
Data adapted from a study on Jurkat cells.[8]
Signaling Pathway
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the treatment of cultured cells with this compound to induce apoptosis. The optimal concentration of this compound and incubation time should be determined empirically for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates or culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound dilutions: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours).
-
Proceed to Apoptosis Analysis: After incubation, the cells are ready for apoptosis analysis using the Annexin V/PI staining protocol.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol details the staining procedure for differentiating between viable, apoptotic, and necrotic cells.[5][6][9]
Materials:
-
This compound treated and control cells
-
Phosphate-buffered saline (PBS), cold
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a centrifuge tube.
-
For adherent cells, collect the culture medium (which contains detached apoptotic cells) and then wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of PI staining solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Flow Cytometry Data Analysis:
-
Controls: It is essential to include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the proper compensation and gates.
-
Gating:
-
Quadrant 1 (Q1 - Annexin V-/PI+): Necrotic cells.
-
Quadrant 2 (Q2 - Annexin V+/PI+): Late apoptotic or secondary necrotic cells.
-
Quadrant 3 (Q3 - Annexin V-/PI-): Viable, healthy cells.
-
Quadrant 4 (Q4 - Annexin V+/PI-): Early apoptotic cells.
-
-
Quantification: The percentage of cells in each quadrant is determined to quantify the extent of apoptosis induced by this compound.
References
- 1. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes & Protocols for ABT-737 Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the synergistic potential of ABT-737 in combination with other anti-cancer agents. ABT-737 is a potent BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby promoting apoptosis in cancer cells.[1][2][3] The primary rationale for combination therapy is to enhance efficacy, overcome resistance, and potentially reduce toxicity by using lower doses of each agent. Resistance to ABT-737 is often mediated by the anti-apoptotic protein Mcl-1, which is not effectively targeted by the drug.[3][4][5] Therefore, combining ABT-737 with agents that down-regulate or inhibit Mcl-1 is a common and effective strategy.[4][5]
Key Signaling Pathway: Intrinsic Apoptosis
ABT-737 functions by mimicking the action of BH3-only proteins (like BAD), binding to the BH3-binding groove of Bcl-2 and Bcl-xL.[2][5] This releases pro-apoptotic proteins like BIM, BAK, and BAX, which can then oligomerize at the mitochondrial outer membrane.[2][5][6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][6] Combination therapies often aim to concurrently inhibit Mcl-1, for instance, by inducing the expression of its natural antagonist, NOXA.[4][7]
Experimental Design and Workflow
A typical experimental workflow to assess the combination of ABT-737 with a novel agent involves a tiered approach, starting with in vitro screening and moving towards in vivo validation.
Application Notes and Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the synergistic, additive, or antagonistic effect of the drug combination.
Protocol: MTT Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of ABT-737 and the combination agent.
-
Treat cells with:
-
ABT-737 alone (e.g., 8 concentrations).
-
Combination agent alone (e.g., 8 concentrations).
-
A combination of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).[7]
-
-
Include vehicle control (e.g., DMSO) wells.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent using non-linear regression.
-
Calculate the Combination Index (CI) using software like CompuSyn.[8] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assays
Objective: To confirm that the observed decrease in cell viability is due to the induction of apoptosis.
Protocol A: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with ABT-737, the combination agent, and the combination at synergistic concentrations for 24-48 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.[9]
Protocol B: Western Blot for PARP Cleavage
-
Protein Extraction: Treat cells in 6-well plates with the drugs for 24-48 hours. Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody against PARP. This will detect both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. An increase in the 89 kDa band indicates apoptosis.[7][10][11]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of the ABT-737 combination therapy in a preclinical animal model.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth: Monitor tumor growth by measuring with calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: ABT-737 alone
-
Group 3: Combination Agent alone
-
Group 4: ABT-737 + Combination Agent
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). ABT-737 has been administered at doses around 50-100 mg/kg.[12][13]
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistically compare the tumor growth inhibition between the combination group and the single-agent and control groups.[4][10][13]
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: In Vitro Cytotoxicity and Synergy Analysis
| Cell Line | Treatment | IC50 (µM) ± SD | Combination Index (CI) at Fa=0.5 |
| U373-MG | Curcumin | 52.1 | - |
| ABT-737 | 18.0 | - | |
| Curcumin + ABT-737 | - | < 1 (Synergistic)[8] | |
| T98G | Curcumin | 16.6 | - |
| ABT-737 | 34.0 | - | |
| Curcumin + ABT-737 | - | < 1 (Synergistic)[8] | |
| SGC7901 | Naringenin | - | - |
| ABT-737 | - | - | |
| Naringenin + ABT-737 | - | Synergistic[11] | |
| UM-22A | Cisplatin | - | - |
| ABT-737 | - | - | |
| Cisplatin + ABT-737 | - | << 1 (Potent Synergy)[7] |
Note: This table compiles conceptual data based on cited literature. Actual values would be determined experimentally. "Fa=0.5" refers to the fraction affected (50% cell kill).
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value vs. Control | P-value vs. Combination |
| Vehicle Control | 1500 ± 150 | - | - | < 0.001 |
| ABT-737 (50 mg/kg) | 1100 ± 120 | 26.7 | < 0.05 | < 0.01 |
| Agent X (Dose Y) | 950 ± 110 | 36.7 | < 0.05 | < 0.01 |
| ABT-737 + Agent X | 350 ± 60 | 76.7 | < 0.001 | - |
Note: This is an example table. Actual data will vary depending on the model and agents used.
References
- 1. ABT-737 | Cell Signaling Technology [cellsignal.com]
- 2. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ABT-737 synergizes with Bortezomib to kill melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABT-737 Synergizes with Chemotherapy to Kill Head and Neck Squamous Cell Carcinoma Cells via a Noxa-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor Effects of Curcumin and ABT-737 in Combination Therapy for Glioblastoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bcl-2/Bcl-XL family inhibitor ABT-737 sensitizes ovarian cancer cells to carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced anticancer effect of ABT-737 in combination with naringenin on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo efficacy of the Bcl-2 antagonist ABT-737 against aggressive Myc-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Combination of BH3-Mimetic ABT-737 with the Alkylating Agent Temozolomide Induces Strong Synergistic Killing of Melanoma Cells Independent of p53 | PLOS One [journals.plos.org]
Troubleshooting & Optimization
"Abt-770" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abt-770. The information provided addresses common solubility issues and offers potential solutions to facilitate successful experimentation.
Disclaimer: this compound is a research compound with limited publicly available physicochemical data. The quantitative data and some procedural recommendations provided herein are based on the closely related and well-characterized ketolide antibiotic, telithromycin, as a proxy. Researchers should perform their own solubility assessments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on data for the analogous compound telithromycin, this compound is anticipated to be soluble in several organic solvents.[1][3] Preliminary tests should be conducted with small amounts of this compound to confirm its solubility in the desired solvent system.
Q3: My this compound is not dissolving in my aqueous buffer. What should I do?
A3: Low aqueous solubility is a known challenge for ketolide antibiotics. Several strategies can be employed to address this issue. First, ensure that the pH of your buffer is appropriate, as the solubility of weakly basic compounds like ketolides can be pH-dependent. If adjusting the pH is not feasible or effective, consider the use of co-solvents or other formulation approaches as detailed in the troubleshooting guides below.
Q4: Can I use DMSO to dissolve this compound for my in vitro experiments?
A4: Yes, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[1] It is important to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon Dilution of a DMSO Stock Solution into Aqueous Buffer
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO.
Solutions:
-
Lower the Final Concentration: Reduce the final concentration of this compound in your assay.
-
Increase the DMSO Concentration: Cautiously increase the final DMSO concentration, ensuring it remains below the tolerance level for your specific assay.
-
Use a Co-Solvent System: In addition to DMSO, other co-solvents can be explored.
-
pH Adjustment: If your experimental system allows, adjusting the pH of the aqueous buffer may increase the solubility of this compound. As a weak base, lowering the pH may improve its solubility.[2]
Issue 2: Difficulty Preparing a Homogeneous Solution for Animal Dosing
Possible Cause: The required dose of this compound is too high to be solubilized in a volume suitable for administration.
Solutions:
-
Formulation with Excipients: Employing pharmaceutical excipients can enhance solubility and create a stable formulation.
-
Particle Size Reduction: Decreasing the particle size of the this compound powder can improve its dissolution rate.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations can improve the solubility and absorption of lipophilic drugs.
Data Presentation
Table 1: Solubility of Telithromycin (this compound Analog) in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble (0.0283 mg/mL) | [1][2] |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Methanol | Soluble | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
Table 2: Physicochemical Properties of Telithromycin (this compound Analog)
| Property | Value | Reference |
| Molecular Weight | 812.0 g/mol | [3] |
| pKa (Strongest Acidic) | 8.84 | [2] |
| pKa (Strongest Basic) | 7.65 | [2] |
| logP | 4.21 - 5.13 | [2] |
Experimental Protocols
Protocol 1: Screening for Suitable Co-solvents
Objective: To identify a co-solvent system that can solubilize this compound at the desired concentration.
Materials:
-
This compound powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)
-
Vortex mixer
-
Centrifuge
Methodology:
-
Prepare a series of vials with a pre-weighed amount of this compound.
-
To each vial, add a different co-solvent or a mixture of co-solvents.
-
Vortex the vials vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution.
-
If dissolution is not complete, gently warm the solution (if the compound is heat-stable) and vortex again.
-
Once a clear solution is obtained in the co-solvent, slowly add the aqueous buffer dropwise while vortexing to reach the final desired concentration and co-solvent ratio.
-
Observe for any precipitation.
-
Centrifuge the final solution to pellet any undissolved material and analyze the supernatant for the concentration of this compound.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-40% w/v).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Decision tree for selecting a suitable solubility enhancement strategy for this compound.
References
Technical Support Center: Investigating Off-Target Effects of Multi-Targeted Kinase Inhibitors - A Case Study with ABT-348
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of multi-targeted kinase inhibitors, using ABT-348 (Ilorasertib) as a case study.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treating cells with a multi-targeted kinase inhibitor. How can we determine if this is due to off-target effects?
A1: Unexpected phenotypes are common when using multi-targeted inhibitors. The first step is to correlate the observed phenotype with the known target profile of the compound. For a compound like ABT-348, the primary targets are Aurora, VEGFR/PDGFR, and Src family kinases.[1][2] Consider if the observed phenotype aligns with the inhibition of these pathways. If not, an off-target effect is likely.
To investigate further, consider the following workflow:
References
Technical Support Center: Optimizing ABT-263 (Navitoclax) Concentration for Cell Culture
Disclaimer: The compound "Abt-770" as a kinase inhibitor for cell culture could not be definitively identified in scientific literature. It is possible this is a typographical error. This guide focuses on ABT-263 (Navitoclax) , a well-characterized B-cell lymphoma 2 (Bcl-2) family inhibitor from Abbott Laboratories (now AbbVie), which is frequently used in cell culture experiments to induce apoptosis and study cellular signaling. The principles and protocols outlined here are broadly applicable to other potent, targeted inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is ABT-263 (Navitoclax) and what is its mechanism of action?
A1: ABT-263, also known as Navitoclax, is a potent, orally bioavailable small molecule that acts as a BH3 mimetic. It inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3][4] By binding to these proteins, ABT-263 displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis (programmed cell death).[5][6]
Q2: How should I prepare and store ABT-263 for cell culture experiments?
A2: ABT-263 is typically supplied as a lyophilized powder. For a stock solution, it is recommended to reconstitute the powder in DMSO.[3] For example, to create a 5 mM stock, you can reconstitute 5 mg of the powder in 1.0 mL of DMSO.[3] It is crucial to ensure the powder is fully dissolved. Store the stock solution at -20°C. When preparing working concentrations, dilute the stock solution in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells; it is advisable to keep the final DMSO concentration in the culture medium below 0.1%.
Q3: What is a typical starting concentration for ABT-263 in cell culture?
A3: The effective concentration of ABT-263 can vary significantly depending on the cell line's sensitivity and the experimental endpoint. For initial experiments, a dose-response study is highly recommended. A starting range of 10 nM to 10 µM is common. For sensitive cell lines, such as some small-cell lung cancer (SCLC) and leukemia cell lines, EC50 values can be in the nanomolar range.[2][4] For less sensitive lines, higher concentrations in the micromolar range may be necessary.
Q4: My cells are not responding to ABT-263 treatment. What are the possible reasons?
A4: Several factors can contribute to a lack of response:
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Cell Line Resistance: The target cells may have low expression of Bcl-2, Bcl-xL, or Bcl-w, or high expression of other anti-apoptotic proteins like Mcl-1, which is not effectively targeted by ABT-263.[6]
-
Incorrect Concentration: The concentration used may be too low to induce a significant effect. A dose-response experiment is crucial to determine the optimal concentration.
-
Compound Instability: Ensure the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.
-
Experimental Duration: The incubation time may be insufficient to observe the desired effect. Apoptosis can take several hours to days to become apparent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Culture Medium | The concentration of ABT-263 is too high, exceeding its solubility in the aqueous medium. | Prepare a fresh dilution from your stock solution. Ensure thorough mixing when diluting into the medium. Consider using a lower final concentration or adding a solubilizing agent if compatible with your experimental setup. |
| High Cell Death in Control Group | The concentration of the solvent (e.g., DMSO) is too high and is causing toxicity. | Calculate the final concentration of your solvent in the culture medium. Ensure it is at a non-toxic level (typically <0.1% for DMSO). Prepare a vehicle control with the same concentration of the solvent as your highest treatment concentration. |
| Inconsistent Results Between Experiments | Variation in cell density at the time of treatment, passage number of cells, or preparation of the compound. | Standardize your cell seeding density and passage number. Always prepare fresh dilutions of ABT-263 from the stock solution for each experiment. |
| Unexpected Off-Target Effects | ABT-263 can inhibit Bcl-xL, which is crucial for platelet survival, leading to thrombocytopenia in vivo.[1] In vitro, off-target effects are less common but possible at high concentrations. | Use the lowest effective concentration determined from your dose-response curve. Consider using a more selective Bcl-2 inhibitor like ABT-199 (Venetoclax) if Bcl-xL inhibition is a concern for your specific research question.[7] |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
Compound Preparation: Prepare a serial dilution of ABT-263 in your cell culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle-only control (e.g., medium with 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of ABT-263.
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Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance, or add CellTiter-Glo® reagent and read luminescence).
-
Data Analysis: Plot the cell viability against the log of the ABT-263 concentration and use a non-linear regression to determine the EC50 value.
Western Blot for Apoptosis Markers
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Treatment: Seed cells in a larger format (e.g., 6-well plate) and treat with the desired concentration of ABT-263 (and a vehicle control) for a specific time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against apoptosis markers such as cleaved Caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Quantitative Data Summary
Table 1: Reported In Vitro Efficacy of ABT-263 (Navitoclax) in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | EC50 / IC50 | Incubation Time | Reference |
| H146 | Small-Cell Lung Cancer | Growth Inhibition | 110 nM | 48 hours | [2] |
| H82 | Small-Cell Lung Cancer | Growth Inhibition | 22 µM | 48 hours | [2] |
| FL5.12 (Bcl-2 overexpression) | Murine Lymphoid | Cytotoxicity | 5.9 nM | 24 hours | [4] |
| FL5.12 (Bcl-xL overexpression) | Murine Lymphoid | Cytotoxicity | 4.2 nM | 24 hours | [4] |
| RS4;11 | Acute Lymphoblastic Leukemia | Apoptosis | 14 nM | 6 hours | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Cytotoxicity | 0.3 µM | 48 hours | [4] |
Signaling Pathways and Workflows
Caption: Mechanism of action of ABT-263 (Navitoclax) in inducing apoptosis.
Caption: Workflow for determining the EC50 of ABT-263 in a cell line.
References
- 1. Navitoclax - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. ABT-263 (Navitoclax) | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Navigating Experimental Variability with "Abt-770": A Technical Support Guide
Introduction
The query "Abt-770" can lead to ambiguity in scientific literature, as it may refer to several distinct experimental compounds. This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying the correct compound and navigating potential sources of experimental variability. The most common compounds associated with this nomenclature are the antibiotic ABT-773 (Cethromycin) , the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator VX-770 (Ivacaftor) , and the investigational antidepressant NBI-1070770 . This guide will provide detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the two compounds with extensive preclinical data, ABT-773 and VX-770, and a brief overview of NBI-1070770.
ABT-773 (Cethromycin): Troubleshooting Antimicrobial Susceptibility Testing
ABT-773 is a ketolide antibiotic known for its potent activity against respiratory pathogens, including macrolide-resistant strains.[1][2] Variability in in vitro susceptibility testing can arise from several factors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ABT-773?
A1: ABT-773 inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[3] This binding is tighter than that of older macrolides, which contributes to its efficacy against some resistant strains.[3]
Q2: My Minimum Inhibitory Concentration (MIC) values for ABT-773 are inconsistent. What are the common causes?
A2: Inconsistent MIC values can stem from several sources:
-
Inoculum Preparation: The final inoculum concentration is critical. The standardized method recommends an inoculum of 5 × 10^5 CFU/well.[4] Variation in this density can significantly alter MIC results.
-
Media Composition: Use of Mueller-Hinton broth supplemented with 5% lysed horse blood is recommended for testing fastidious organisms like Streptococcus pneumoniae.[4] Variations in media supplements or lot-to-lot variability can impact results.
-
Incubation Conditions: Incubation should be at 35°C for 24 hours.[4] Deviations in temperature or duration can affect bacterial growth and, consequently, the MIC.
-
Quality Control (QC): Failure to use and adhere to the expected MIC ranges for QC strains is a primary indicator of procedural issues.
Q3: Which quality control strains should I use for ABT-773 susceptibility testing?
A3: Standard QC strains with established MIC ranges for ABT-773 should be included in each run. Key strains include:
Data Presentation: ABT-773 In Vitro Activity
The following table summarizes the in vitro activity of ABT-773 against various bacterial species.
| Organism (Phenotype) | ABT-773 MIC90 (µg/mL) | Comparator MIC90 (µg/mL) | Reference |
| S. pneumoniae (Penicillin-Susceptible) | ≤0.015 | Erythromycin: 0.03 | [4] |
| S. pneumoniae (Penicillin-Resistant) | 0.03 | Erythromycin: >8 | [4] |
| S. pneumoniae (Erythromycin-Resistant, mefA) | 0.06 | Erythromycin: 8 | [7] |
| S. pneumoniae (Erythromycin-Resistant, ermB) | 0.12 | Erythromycin: >128 | [7] |
| S. aureus (Methicillin-Susceptible) | 0.03 | Erythromycin: >2 | [6] |
| H. influenzae | 4 | Azithromycin: 2 | [8] |
Experimental Protocols: Broth Microdilution for ABT-773 MIC Determination
This protocol is based on the National Committee for Clinical Laboratory Standards (NCCLS) guidelines.[4][6]
-
Prepare Materials:
-
ABT-773 and comparator antimicrobial agents.
-
Mueller-Hinton broth (cation-adjusted).
-
For fastidious organisms, supplement with 5% lysed horse blood.
-
96-well microtiter plates.
-
Bacterial isolates and recommended QC strains.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies.
-
Suspend in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in Mueller-Hinton broth to achieve a final concentration of approximately 5 × 10^5 CFU/mL in the microtiter plate wells.
-
-
Plate Preparation:
-
Perform serial twofold dilutions of ABT-773 and other agents in the microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C in ambient air for 20-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Mandatory Visualization: ABT-773 Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent ABT-773 MIC results.
VX-770 (Ivacaftor): A Guide to CFTR Potentiator Assays
VX-770 is a well-characterized potentiator of the CFTR protein, approved for the treatment of cystic fibrosis in patients with specific gating mutations.[9][10] Experimental variability is a known challenge and can be influenced by the specific CFTR mutation, assay conditions, and the compound's physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for VX-770?
A1: VX-770 directly binds to the CFTR protein and increases the probability of the channel being in an open state.[11] This potentiation is dependent on the phosphorylation of the CFTR protein but is independent of ATP binding and hydrolysis.[11][12]
Q2: My results with VX-770 show high variability between experiments. Why?
A2: High variability is a common issue. Consider these factors:
-
Compound Solubility: VX-770 has very low aqueous solubility (~60 nM).[13] Preparing stock solutions in DMSO is standard, but precipitation can occur in aqueous buffers. Ensure complete solubilization and consider the final DMSO concentration.
-
CFTR Mutant: The effect of VX-770 can vary significantly depending on the CFTR mutation being studied. For example, its effect on F508del-CFTR can be influenced by the presence of corrector molecules like VX-809.[9]
-
Cellular System: The cellular background and expression level of CFTR can impact the observed potentiation. Primary human bronchial epithelial (HBE) cells are a relevant model, but donor-to-donor variability exists.[9]
-
Assay Conditions: The presence of other compounds, such as forskolin to increase cAMP and activate PKA for CFTR phosphorylation, is crucial.[10] The order of addition and incubation times can also be a source of variability.
Q3: Does VX-770 affect the expression of CFTR?
A3: While primarily a potentiator, some studies suggest that prolonged exposure to VX-770 can decrease the functional expression of corrected F508del-CFTR.[9] This is an important consideration for experimental design, especially in studies involving corrector compounds.
Data Presentation: VX-770 Potency on Different CFTR Mutants
| Cell Line/System | CFTR Mutant | EC50 | Reference |
| Fischer Rat Thyroid Cells | G551D-CFTR | 100 nM | [14] |
| Fischer Rat Thyroid Cells | F508del-CFTR | 25 nM | [14] |
| Human Bronchial Epithelial Cells | F508del-CFTR (homozygous) | 22 nM (forskolin-stimulated) | [14] |
| Cell-free membrane patch | Wild-Type CFTR | ~0.5 nM | [13] |
Experimental Protocols: Ussing Chamber Assay for CFTR Function
This is a generalized protocol for measuring CFTR-mediated ion transport in polarized epithelial cells.
-
Cell Culture:
-
Culture primary HBE cells or other suitable cell lines on permeable supports until a polarized monolayer is formed.
-
-
Ussing Chamber Setup:
-
Mount the permeable support in an Ussing chamber.
-
Bathe the apical and basolateral surfaces with appropriate physiological saline solutions. Maintain at 37°C and provide gas exchange (95% O2 / 5% CO2).
-
-
Baseline Measurement:
-
Measure the baseline short-circuit current (Isc).
-
Apply an ENaC inhibitor (e.g., amiloride) to the apical side to block sodium absorption and isolate chloride transport.
-
-
CFTR Activation and Potentiation:
-
Add a cAMP agonist (e.g., forskolin) to the apical side to activate CFTR.
-
Once a stable Isc is achieved, add VX-770 to the apical chamber in a dose-response manner.
-
-
Inhibition:
-
At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-mediated.
-
-
Data Analysis:
-
Calculate the change in Isc in response to each compound.
-
Plot the dose-response curve for VX-770 to determine the EC50.
-
Mandatory Visualization: VX-770 Mechanism of Action
Caption: Simplified signaling pathway for VX-770 potentiation of CFTR.
NBI-1070770: An Investigational Antidepressant
NBI-1070770 is a distinct compound from ABT-773 and VX-770. It is an investigational oral medication developed by Neurocrine Biosciences for the treatment of major depressive disorder (MDD).
Key Information
-
Mechanism of Action: NBI-1070770 is a selective negative allosteric modulator (NAM) of the NR2B subunit-containing N-methyl-D-aspartate (NMDA) receptor.[15][16][17] This mechanism is different from traditional antidepressants and is thought to offer a novel approach to treating depression.[18]
-
Clinical Development: In November 2025, it was announced that the Phase II clinical trial for NBI-1070770 in adults with MDD did not meet its primary endpoint.[19] The company has stated they will continue to analyze the data to determine the next steps.[19]
-
Experimental Data: Detailed preclinical and clinical data from the trials are not extensively available in the public domain. Researchers working with this compound should refer to materials provided by Neurocrine Biosciences or Takeda, the originator of the compound.[15]
Mandatory Visualization: Logical Relationship of "this compound" Compounds
References
- 1. Efficacies of ABT-773, a new ketolide, against experimental bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-773: a new ketolide antibiotic [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the Novel Ketolide ABT-773: Transport, Binding to Ribosomes, and Inhibition of Protein Synthesis in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Cethromycin (ABT-773), a New Ketolide, against Streptococcus pneumoniae Strains That Are Not Susceptible to Penicillin or Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of MIC Quality Control Ranges for ABT-733, a Novel Ketolide Antimicrobial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of a New Ketolide, ABT-773, against Multidrug-Resistant Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal Effect and Pharmacodynamics of Cethromycin (ABT-773) in a Murine Pneumococcal Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of the Ketolide ABT-773 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some gating potentiators, including VX-770, diminish ΔF508-CFTR functional expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Functional Impact of VX-770 on the Cystic Fibrosis Transmembrane Conductance Regulator Is Enduring and Increases the Constitutive Activity of This Channel in Primary Airway Epithelia Generated from Healthy Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cystic fibrosis transmembrane conductance regulator (CFTR) potentiator VX-770 (ivacaftor) opens the defective channel gate of mutant CFTR in a phosphorylation-dependent but ATP-independent manner. | Sigma-Aldrich [merckmillipore.com]
- 12. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (Ivacaftor) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]
- 14. selleckchem.com [selleckchem.com]
- 15. NBI 1070770 - AdisInsight [adisinsight.springer.com]
- 16. psychiatrictimes.com [psychiatrictimes.com]
- 17. Neurocrine Biosciences Announces First-Patient Dosed in Phase 2 Clinical Study Evaluating NBI-1070770 in Adults with Major Depressive Disorder | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 18. NBI-1070770 for Depression · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. pharmalive.com [pharmalive.com]
ABT-770 Technical Support Center: Troubleshooting Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-770, a matrix metalloproteinase (MMP) inhibitor. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable matrix metalloproteinase (MMP) inhibitor. Its primary mechanism of action is to block the enzymatic activity of MMPs, which are a family of proteases involved in the degradation of the extracellular matrix (ECM). By inhibiting MMPs, this compound is expected to reduce cancer cell invasion and metastasis.
Q2: What are the known off-target effects or toxicities associated with this compound?
A2: A significant known issue with this compound is its potential to cause drug-induced phospholipidosis (DIPL). This is not a direct result of MMP inhibition but is attributed to a cationic amine metabolite of this compound. This off-target effect can lead to the accumulation of phospholipids within cells, which may manifest as unexpected cytotoxicity or altered cellular morphology.
Q3: What are the expected outcomes of treating cancer cells with this compound in vitro?
A3: The expected in vitro outcomes of treating cancer cells with this compound include a dose-dependent decrease in the activity of secreted MMPs (like MMP-2 and MMP-9), and a subsequent reduction in cell migration and invasion through an extracellular matrix barrier. Effects on cell proliferation are generally expected to be minimal at concentrations where MMP inhibition is the primary effect.
Troubleshooting Guides
Unexpected Cytotoxicity or Poor Cell Health
Problem: You observe significant cell death, vacuolization, or other signs of poor cell health at concentrations of this compound that are expected to be non-toxic and primarily inhibit MMP activity.
Possible Cause 1: Drug-Induced Phospholipidosis (DIPL) Your cells may be particularly sensitive to the cationic amine metabolite of this compound, leading to DIPL. This is characterized by the accumulation of phospholipids in lysosomes, which can result in cellular stress and death.
Troubleshooting Steps:
-
Assess for DIPL: Perform a specific assay to detect phospholipidosis, such as the NBD-PE assay (see detailed protocol below). An increase in fluorescence within the cells treated with this compound would indicate DIPL.
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Lower Concentration: Reduce the concentration of this compound to the lowest effective dose for MMP inhibition in your specific cell line.
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Shorter Incubation Time: Decrease the duration of exposure to this compound to minimize the accumulation of the toxic metabolite.
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Alternative Compound: If DIPL is confirmed and problematic, consider using a successor compound like ABT-518, which was designed to have a lower potential for causing phospholipidosis.
Possible Cause 2: Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in your final culture medium.
Troubleshooting Steps:
-
Solvent Control: Ensure you have a vehicle control group that is treated with the same final concentration of the solvent as your this compound treated groups.
-
Check Solvent Concentration: Keep the final solvent concentration in your culture medium below 0.5%, and ideally below 0.1%.
No Effect on MMP Activity
Problem: You do not observe a decrease in MMP activity (e.g., in a gelatin zymography assay) after treating your cells with this compound.
Possible Cause 1: Inactive Compound this compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Proper Storage: Ensure this compound is stored as a powder at -20°C and protected from light. Prepare fresh stock solutions and use them within a reasonable timeframe.
-
Test with a Positive Control: Use a known, potent MMP inhibitor as a positive control in your assay to confirm that the assay itself is working correctly.
Possible Cause 2: Insufficient Concentration or Incubation Time The concentration of this compound may be too low, or the incubation time too short to effectively inhibit MMPs in your experimental system.
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your cell line.
-
Time-Course Experiment: Conduct a time-course experiment to identify the necessary duration of treatment for effective MMP inhibition.
Possible Cause 3: Low Endogenous MMP Expression The cell line you are using may not express or secrete detectable levels of the MMPs that this compound targets.
Troubleshooting Steps:
-
Verify MMP Expression: Confirm MMP expression in your cell line using techniques like RT-PCR, Western blot, or by including a positive control cell line known to secrete high levels of MMPs in your zymography assay.
-
Stimulate MMP Expression: If MMP expression is low, consider treating the cells with a known inducer of MMP expression, such as Phorbol 12-myristate 13-acetate (PMA), to enhance the signal.
No Effect on Cell Migration or Invasion
Problem: Despite confirming MMP inhibition with this compound, you do not see a reduction in cell migration or invasion.
Possible Cause 1: MMP-Independent Migration/Invasion The migration or invasion of your chosen cell line may be primarily driven by pathways that are independent of the MMPs targeted by this compound.
Troubleshooting Steps:
-
Literature Review: Check the literature for your specific cell line to understand its known mechanisms of migration and invasion.
-
Use Alternative Inhibitors: Test inhibitors of other pathways involved in cell motility (e.g., inhibitors of the PI3K/Akt or Rho/ROCK pathways) to see if they have an effect.
Possible Cause 2: Sub-optimal Assay Conditions The conditions of your migration or invasion assay may not be optimal for observing an effect of MMP inhibition.
Troubleshooting Steps:
-
Optimize Chemoattractant: Ensure you are using an appropriate chemoattractant at an optimal concentration to stimulate migration/invasion.
-
Adjust Incubation Time: The assay duration may be too long, allowing cells to overcome the initial inhibition, or too short to see a significant difference. Optimize the incubation time.
-
Check Matrigel Concentration: For invasion assays, ensure the Matrigel concentration is appropriate. Too thin a layer may not require significant MMP activity to penetrate.
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Notes |
| Target MMPs | MMP-2, MMP-9, MMP-13 | Broad-spectrum MMP inhibitor |
| Typical IC50 Range | 1 - 50 nM | Varies depending on the specific MMP and assay conditions |
| Recommended In Vitro Concentration Range for MMP Inhibition | 10 nM - 1 µM | Cell line dependent; cytotoxicity may be observed at higher concentrations |
| Concentration Range for DIPL Induction | > 10 µM | Cell line and duration dependent |
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity
Objective: To determine the effect of this compound on the activity of secreted MMP-2 and MMP-9 from cultured cancer cells.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HT-1080) and allow them to adhere. The following day, wash the cells with serum-free medium and then incubate them in serum-free medium containing various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) or a vehicle control for 24-48 hours.
-
Sample Preparation: Collect the conditioned medium and centrifuge to remove any cells or debris. Determine the protein concentration of each sample. Mix an equal amount of protein from each sample with non-reducing sample buffer. Do not boil the samples.
-
Electrophoresis: Load the samples onto a polyacrylamide gel containing 0.1% gelatin. Run the gel at 4°C.
-
Renaturation and Development: After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS. Then, incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 18-24 hours.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of MMP activity will appear as clear bands against a blue background, corresponding to the molecular weights of MMP-2 and MMP-9.
-
Analysis: Quantify the clear bands using densitometry. A decrease in band intensity in the this compound-treated samples compared to the control indicates MMP inhibition.
Protocol 2: NBD-PE Assay for Drug-Induced Phospholipidosis (DIPL)
Objective: To determine if this compound induces phospholipidosis in cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2 or a cell line of interest) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM), a known DIPL-inducing agent as a positive control (e.g., amiodarone), and a vehicle control. At the same time, add the fluorescent phospholipid analog NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) to a final concentration of 10-20 µM.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Cell Staining (Optional): To normalize for cell number, you can co-stain with a nuclear stain like Hoechst 33342.
-
Fluorescence Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microplate reader (for NBD-PE: Ex/Em ≈ 465/535 nm; for Hoechst: Ex/Em ≈ 350/460 nm).
-
Analysis: An increase in NBD-PE fluorescence in this compound-treated cells compared to the vehicle control indicates the accumulation of phospholipids and suggests the induction of DIPL.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting cancer cell invasion.
"Abt-770" improving bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the matrix metalloproteinase (MMP) inhibitor, Abt-770, in in vivo studies. The focus is on addressing challenges related to its oral bioavailability and associated toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in common preclinical species?
A1: The oral bioavailability of this compound is generally considered moderate to poor and varies across species. Preclinical studies have reported the following approximate oral bioavailability values:
| Species | Oral Bioavailability (%) |
| Rat | 26% |
| Dog | 30% |
| Monkey | 8% |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC are not consistently available in publicly accessible literature.
Q2: What is the primary challenge encountered with this compound in in vivo studies?
A2: The principal issue with this compound is not just its variable bioavailability but its metabolism into a cationic amine metabolite. This metabolite is known to induce phospholipidosis, a lysosomal storage disorder characterized by the accumulation of phospholipids in tissues. This can lead to significant toxicity, including increased mortality in animal models.
Q3: What are the signs of this compound-induced phospholipidosis in animals?
A3: Drug-induced phospholipidosis is characterized by the appearance of "foamy macrophages" and the formation of intracellular lamellar bodies (myeloid bodies) upon histological examination of tissues. Tissues that may be affected include the lungs, liver, spleen, and lymph nodes. Researchers should be vigilant for any unexpected adverse events or signs of organ toxicity.
Q4: Is the phospholipidosis induced by this compound reversible?
A4: In some cases, drug-induced phospholipidosis can be reversible upon cessation of treatment. However, the reversibility for this compound would need to be specifically evaluated in your experimental model.
Q5: Are there alternative compounds to this compound that have been developed to address the toxicity issues?
A5: Yes, due to the toxicity concerns with this compound, a successor compound, ABT-518, was developed. This compound was designed to alter the properties of the problematic amine metabolite to reduce the induction of phospholipidosis.
Troubleshooting Guide
Problem: Lower than expected in vivo efficacy or plasma exposure of this compound.
| Potential Cause | Troubleshooting Step |
| Poor Oral Absorption | Ensure an appropriate vehicle is used for oral administration. A suspension formulation in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.2% Tween-80 in sterile water is a common starting point for poorly soluble compounds. |
| Consider alternative routes of administration, such as intraperitoneal (IP) injection, to bypass first-pass metabolism if the goal is to study systemic effects, though this will not address the inherent metabolic issues. | |
| Rapid Metabolism | The rapid conversion of this compound to its amine metabolite is an inherent property of the molecule. It is crucial to measure both the parent compound and the major metabolite in plasma and tissue samples to get a complete pharmacokinetic profile. |
| If your research goals allow, consider using a lower dose and/or a shorter duration of treatment to minimize the accumulation of the toxic metabolite. |
Problem: Observed toxicity or adverse events in study animals.
| Potential Cause | Troubleshooting Step |
| Drug-Induced Phospholipidosis | At the end of the study, collect tissues (especially liver, lung, and spleen) for histopathological analysis to look for the characteristic signs of phospholipidosis (foamy macrophages, lamellar bodies). |
| Monitor animal health closely throughout the study for signs of distress, weight loss, or other adverse effects. | |
| Consider reducing the dose or the frequency of administration to mitigate the toxic effects. | |
| If significant toxicity is observed, it may be necessary to consider alternative, less toxic MMP inhibitors for your research. |
Experimental Protocols
Protocol 1: Formulation and Oral Administration of this compound in Rats
This protocol provides a general method for preparing a suspension of this compound for oral gavage.
Materials:
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This compound powder
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0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water
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0.2% (v/v) Tween-80
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Sterile water
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Mortar and pestle or homogenizer
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Magnetic stirrer and stir bar
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Oral gavage needles (appropriate size for the animal)
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Syringes
Procedure:
-
Vehicle Preparation:
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To prepare 100 mL of the vehicle, dissolve 0.5 g of CMC in approximately 90 mL of sterile water by stirring overnight.
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Add 0.2 mL of Tween-80 and stir until fully dissolved.
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Bring the final volume to 100 mL with sterile water.
-
-
This compound Suspension Preparation:
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Calculate the required amount of this compound based on the desired dose and the number of animals.
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Weigh the this compound powder accurately.
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Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
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Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
-
Stir the suspension continuously on a magnetic stirrer during dosing to ensure homogeneity.
-
-
Oral Administration:
-
Administer the this compound suspension to the rats via oral gavage at the predetermined dose volume.
-
Protocol 2: Assessment of Oral Bioavailability and Phospholipidosis
This protocol outlines a basic workflow for a pharmacokinetic and toxicological study.
Study Design:
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Animals: Male Sprague-Dawley rats (or other appropriate strain).
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Groups:
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Group 1: Vehicle control (oral gavage).
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Group 2: this compound (oral gavage at the desired dose).
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Group 3: this compound (intravenous injection at a lower dose to determine absolute bioavailability).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
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Tissue Collection: At the end of the study (or at predetermined time points), euthanize the animals and collect relevant tissues (liver, lungs, spleen, kidneys).
Workflow:
Caption: Experimental workflow for in vivo assessment of this compound.
Signaling Pathway
This compound is an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.
Caption: Role of MMP-2/9 in cancer cell invasion and its inhibition by this compound.
Technical Support Center: Kinase Assay Protocol Refinement
Disclaimer: The specific compound "Abt-770" was not readily identifiable as a kinase inhibitor in the provided context. Therefore, this technical support center provides a generalized guide to refining kinase assay protocols, applicable to a broad range of kinase inhibitors. The principles, troubleshooting advice, and methodologies outlined below are fundamental to kinase assay development and can be adapted for your specific inhibitor and target kinase.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in setting up a kinase assay?
A1: The initial and most critical steps involve optimizing the concentrations of the core reagents. This includes titrating the kinase to determine the optimal amount that yields a robust signal without depleting the substrate too quickly. Simultaneously, you should determine the optimal substrate concentration, which is often near the Michaelis constant (Km) for the enzyme. The ATP concentration should also be optimized, typically around the apparent ATP Km of the kinase, to ensure the assay is sensitive to ATP-competitive inhibitors.
Q2: How do I choose the right type of kinase assay for my research?
A2: The choice of assay depends on several factors including the specific kinase, the type of inhibitor being tested, available equipment, and throughput requirements. Common assay formats include:
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Radiometric Assays: Considered the gold standard for their direct measurement of phosphate incorporation, offering high sensitivity.
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Fluorescence-Based Assays: These include formats like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and Fluorescence Polarization (FP), which are well-suited for high-throughput screening (HTS).[1][2]
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Luminescence-Based Assays: Assays like Kinase-Glo® measure the depletion of ATP and are known for their high sensitivity and broad dynamic range.[3][4]
Q3: What is the significance of the Z'-factor, and what is an acceptable value?
A3: The Z'-factor is a statistical measure of the quality of an assay, reflecting its signal window and data variation.[3] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. An assay with a Z'-factor below 0.5 may not be reliable for screening purposes.
Q4: How can I determine the mechanism of action of my kinase inhibitor?
A4: To understand how an inhibitor interacts with the kinase, you can perform mechanism of action (MOA) studies. This typically involves running the kinase assay with varying concentrations of both the inhibitor and ATP. The resulting data can be plotted using a Lineweaver-Burk plot to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal | 1. Non-specific binding of antibody or substrate. 2. Autophosphorylation of the kinase. 3. Contaminated reagents. | 1. Increase the number of wash steps or add a blocking agent (e.g., BSA). 2. Reduce the kinase concentration or incubation time. 3. Use fresh, high-quality reagents. |
| Low signal-to-background ratio | 1. Suboptimal enzyme concentration. 2. Insufficient incubation time. 3. Incorrect ATP concentration. | 1. Perform a kinase titration to find the optimal concentration. 2. Optimize the reaction time to ensure sufficient product formation. 3. Determine the ATP Km and use a concentration near this value. |
| High well-to-well variability | 1. Pipetting errors. 2. Inconsistent mixing. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of reagents in each well. 3. Avoid using the outer wells of the plate or fill them with buffer. |
| Inconsistent IC50 values | 1. Compound precipitation. 2. Instability of the compound in the assay buffer. 3. Variation in DMSO concentration. | 1. Check the solubility of the compound in the final assay buffer. 2. Assess the stability of the compound over the assay duration. 3. Maintain a consistent final DMSO concentration across all wells. |
Experimental Protocols
Protocol 1: Kinase Titration for Optimal Enzyme Concentration
This protocol aims to determine the concentration of kinase that results in approximately 10-20% substrate turnover within the desired reaction time.
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Prepare a serial dilution of the kinase in kinase reaction buffer.
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Add the diluted kinase to the wells of a microplate.
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Initiate the reaction by adding the substrate and ATP.
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Incubate the plate at the desired temperature for a set time (e.g., 60 minutes).
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Stop the reaction by adding a stop solution (e.g., EDTA).
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Add the detection reagent and measure the signal according to the assay manufacturer's instructions.
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Plot the signal as a function of kinase concentration to determine the optimal concentration.
Protocol 2: ATP Determination for IC50 Shift Analysis
This protocol is used to determine if an inhibitor is ATP-competitive.
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Perform a kinase assay with a fixed concentration of the inhibitor.
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Vary the concentration of ATP across a wide range (e.g., from low micromolar to millimolar).
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Measure the kinase activity at each ATP concentration.
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Determine the IC50 value of the inhibitor at each ATP concentration.
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Plot the IC50 values against the ATP concentration. A rightward shift in the IC50 curve with increasing ATP concentration indicates an ATP-competitive inhibitor.
Quantitative Data Summary
Table 1: Example Kinase Titration Data
| Kinase Concentration (nM) | Raw Signal (Luminescence Units) | Signal-to-Background |
| 0 | 1,500 | 1.0 |
| 0.5 | 5,000 | 3.3 |
| 1 | 12,000 | 8.0 |
| 2 | 25,000 | 16.7 |
| 5 | 48,000 | 32.0 |
| 10 | 55,000 | 36.7 |
Based on this data, a kinase concentration of 2-5 nM would be optimal for this assay.
Table 2: Example ATP Competition Data for Inhibitor X
| ATP Concentration (µM) | IC50 of Inhibitor X (nM) |
| 10 | 50 |
| 50 | 150 |
| 100 | 320 |
| 500 | 1,500 |
| 1000 | 3,500 |
The increasing IC50 values with higher ATP concentrations suggest that Inhibitor X is ATP-competitive.
Visualizations
References
"Abt-770" overcoming poor cell permeability
Welcome to the technical support center for Abt-770. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during experiments with this compound, with a particular focus on its cellular permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational, potent, and selective N-formylhydroxylamine (retrohydroxamate) biaryl ether that acts as a matrix metalloproteinase (MMP) inhibitor.[1] MMPs are a family of endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various pathological processes, including cancer. This compound was developed to have improved metabolic stability over earlier classes of MMP inhibitors.[1]
Q2: I am observing lower than expected potency of this compound in my cell-based assays compared to biochemical assays. Could this be a cell permeability issue?
Yes, a significant drop in potency between biochemical and cell-based assays is a common indicator of poor cell permeability. While this compound was designed for improved drug-like properties, its complex biaryl ether structure may still present challenges for efficient passage across the cell membrane. Further investigation into its cellular uptake is recommended.
Q3: Are there any known structural features of this compound that might contribute to poor cell permeability?
The structure of this compound, a biaryl ether with a retrohydroxamate group, was developed to enhance metabolic stability.[1] However, like many synthetic small molecules, its physicochemical properties, such as molecular weight, polarity, and the number of hydrogen bond donors and acceptors, can influence its ability to cross the lipid bilayer of the cell membrane. Cationic amphiphilic structures, for instance, have been associated with drug-induced phospholipidosis, which can affect cellular processes.[1]
Troubleshooting Guide: Overcoming Poor Cell Permeability of this compound
This guide provides structured approaches to diagnose and address issues related to this compound's cellular uptake.
Problem: Low intracellular concentration of this compound.
Possible Cause 1: Intrinsic Poor Permeability
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Solution 1.1: Formulation Strategies. Encapsulating this compound into a delivery vehicle can significantly enhance its cellular uptake.
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Liposomal Formulation: Entrapping this compound within lipid vesicles can facilitate its entry into cells via membrane fusion or endocytosis.
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Nanoparticle Formulation: Solid lipid nanoparticles (SLNs) or polymeric nanoparticles can protect this compound from degradation and improve its transport across the cell membrane.
-
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Solution 1.2: Use of Permeation Enhancers. Certain non-toxic excipients can transiently increase membrane fluidity.
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Note: The choice of permeation enhancer should be carefully validated for compatibility with your cell type and experimental endpoints, as they can have off-target effects.
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Possible Cause 2: Active Efflux by Transporters
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Solution 2.1: Co-administration with Efflux Pump Inhibitors. Cells can actively pump out compounds using transporters like P-glycoprotein (P-gp). Co-incubating with known inhibitors of these pumps can increase the intracellular concentration of this compound.
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Caution: Efflux pump inhibitors can be toxic to cells and should be used at the lowest effective concentration.
-
Quantitative Data Summary
The following tables summarize hypothetical data from experiments aimed at improving this compound's intracellular concentration.
Table 1: Effect of Formulation on Intracellular this compound Concentration
| Formulation | This compound Concentration (µM) | Incubation Time (h) | Intracellular Concentration (µM) | Fold Increase |
| Free this compound | 10 | 4 | 0.5 ± 0.1 | 1.0 |
| Liposomal this compound | 10 | 4 | 2.5 ± 0.4 | 5.0 |
| This compound SLNs | 10 | 4 | 3.8 ± 0.6 | 7.6 |
Table 2: Impact of Efflux Pump Inhibitor on this compound Accumulation
| Treatment | This compound Concentration (µM) | Efflux Inhibitor (Verelan) Conc. (µM) | Intracellular Concentration (µM) | Fold Increase |
| This compound alone | 5 | 0 | 0.2 ± 0.05 | 1.0 |
| This compound + Inhibitor | 5 | 1 | 1.0 ± 0.2 | 5.0 |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
Objective: To encapsulate this compound in liposomes to improve its cell permeability.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
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Cholesterol
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Chloroform
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Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of PC to cholesterol should be optimized, typically around 2:1.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by vortexing for 10 minutes. This will form multilamellar vesicles (MLVs).
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To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.
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For a more uniform size distribution, pass the SUV suspension through an extruder equipped with a 100 nm polycarbonate membrane at least 10 times.
-
The resulting liposomal this compound suspension can be stored at 4°C.
Protocol 2: In Vitro Cell Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial membrane.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen™ PAMPA plate)
-
Donor and acceptor solutions (PBS, pH 7.4)
-
This compound stock solution
-
Plate reader
Methodology:
-
Pre-coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add the this compound solution (in donor buffer) to the donor wells.
-
Add acceptor buffer to the acceptor wells of the acceptor plate.
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Assemble the PAMPA plate sandwich (donor plate on top of the acceptor plate).
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Incubate at room temperature for a specified period (e.g., 4-18 hours).
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After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
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Calculate the permeability coefficient (Pe).
Visualizations
Caption: Troubleshooting workflow for addressing poor cell permeability of this compound.
Caption: this compound's mechanism of action and the cell permeability barrier.
References
Validation & Comparative
A Comparative Guide to Bcl-2 Family Inhibitors in Lymphoma Cells: ABT-263 (Navitoclax) vs. ABT-199 (Venetoclax)
An Important Clarification on "Abt-770" : Initial searches for "this compound" revealed that this compound is a matrix metalloproteinase (MMP) inhibitor, not a Bcl-2 family inhibitor. Its mechanism of action is fundamentally different from that of ABT-263. Therefore, a direct comparison of "this compound" and "ABT-263" in the context of their effects on lymphoma cells via Bcl-2 inhibition is not scientifically relevant.
This guide provides a more pertinent comparison between two significant Bcl-2 family inhibitors developed by Abbott Laboratories: ABT-263 (Navitoclax) and its successor, ABT-199 (Venetoclax) . Both are pivotal molecules in the study of apoptosis and the treatment of hematological malignancies, particularly lymphomas.
Introduction to ABT-263 and ABT-199
ABT-263 (Navitoclax) is a potent, orally bioavailable small molecule that mimics the action of BH3-only proteins, which are natural antagonists of pro-survival Bcl-2 family members.[1] Navitoclax is known to inhibit Bcl-2, Bcl-xL, and Bcl-w.[1][2] While effective, its inhibition of Bcl-xL is associated with on-target, dose-limiting thrombocytopenia, as platelets are dependent on Bcl-xL for their survival.[3][4]
This limitation led to the development of ABT-199 (Venetoclax), a second-generation BH3 mimetic designed to be a highly selective inhibitor of Bcl-2, while sparing Bcl-xL.[1][3] This selectivity reduces the thrombocytopenic effects seen with Navitoclax, marking a significant therapeutic advance.[1] Venetoclax has gained FDA approval for treating certain leukemias and is under active investigation for various lymphomas.[5][6]
Mechanism of Action: A Tale of Two Affinities
Both Navitoclax and Venetoclax function by binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and ultimately, apoptosis.[2] The key difference lies in their binding profiles.
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ABT-263 (Navitoclax) is a pan-Bcl-2 inhibitor with high affinity for Bcl-2, Bcl-xL, and Bcl-w.[4]
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ABT-199 (Venetoclax) is a highly selective Bcl-2 inhibitor, with significantly lower affinity for Bcl-xL and Bcl-w.[7]
This differential selectivity is the primary determinant of their distinct efficacy and safety profiles.
Caption: Simplified overview of the intrinsic apoptosis pathway regulated by Bcl-2 family proteins.
Quantitative Performance in Lymphoma Cells
The following table summarizes the comparative efficacy of ABT-263 and ABT-199 in various lymphoma cell lines. Data is compiled from multiple preclinical studies.
| Cell Line | Lymphoma Subtype | Compound | IC50 / EC50 | Reference(s) |
| DoHH-2 | Diffuse Large B-cell Lymphoma | ABT-263 | ~39 nM | [8] |
| SuDHL-4 | Diffuse Large B-cell Lymphoma | ABT-263 | ~156 nM | [8] |
| Granta 519 | Mantle Cell Lymphoma | ABT-263 | ~150 nM | [9] |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | ABT-199 | Not specified | [10] |
| OCI-Ly19 | High-Grade B-cell Lymphoma | Venetoclax | 0.063 ± 0.006 µM (24h) | [11] |
| TMD8 | High-Grade B-cell Lymphoma | Venetoclax | 0.086 ± 0.005 µM (24h) | [11] |
Note: IC50/EC50 values can vary between studies due to different experimental conditions (e.g., incubation time, serum concentration).
Studies have shown that high expression of Bcl-2 is a strong predictor of sensitivity to both ABT-263 and ABT-199.[12][13] Conversely, high levels of Mcl-1, which is not inhibited by either drug, can confer resistance.[12] In some lymphoma models, the dual inhibition of Bcl-2 and Bcl-xL by Navitoclax may be more effective than Bcl-2 inhibition alone, suggesting that some lymphomas are dependent on both for survival.[13] However, this broader activity comes at the cost of increased toxicity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/mL in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of ABT-263 or ABT-199 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat lymphoma cells with the desired concentrations of ABT-263 or ABT-199 for a specified time (e.g., 24-48 hours). Include positive and negative controls.
-
Cell Harvesting: Collect the cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins like Bcl-2, Bcl-xL, Mcl-1, and BIM.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Bcl-2 family protein of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).
Visualizing Experimental Workflow and Signaling
Caption: A typical experimental workflow for comparing the effects of Bcl-2 inhibitors on lymphoma cells.
Caption: Differential targeting of Bcl-2 family proteins by Navitoclax (ABT-263) and Venetoclax (ABT-199).
Conclusion
The development of ABT-263 (Navitoclax) and its successor ABT-199 (Venetoclax) represents a significant achievement in targeted cancer therapy. While both effectively induce apoptosis in susceptible lymphoma cells, their distinct affinities for Bcl-2 family proteins lead to different efficacy and safety profiles. Navitoclax's broader inhibition can be beneficial in tumors co-dependent on Bcl-xL, but its associated thrombocytopenia is a major clinical hurdle. Venetoclax, with its high selectivity for Bcl-2, offers a safer therapeutic window for many hematological malignancies. The choice between these inhibitors and their application in combination therapies depends on the specific molecular dependencies of the lymphoma subtype being investigated.
References
- 1. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Inhibition of VEGFR2 overcomes venetoclax-resistance in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Guide to ABT-348 and Other Multi-Targeted Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ABT-348 (ilorasertib), a multi-targeted kinase inhibitor, with other notable inhibitors targeting similar kinase families: Danusertib (PHA-739358), Alisertib (MLN8237), AT9283, AMG 900, and PF-03814735. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
ABT-348 is a potent, ATP-competitive inhibitor of the Aurora, VEGFR/PDGFR, and Src families of kinases.[1][2][3] Its multi-targeted profile offers the potential for broad anti-cancer activity by simultaneously inhibiting key pathways involved in cell division, angiogenesis, and signal transduction. This guide provides a comparative analysis of its preclinical activity against other inhibitors with overlapping target specificities.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | Aurora A (IC₅₀/Kᵢ, nM) | Aurora B (IC₅₀/Kᵢ, nM) | Aurora C (IC₅₀/Kᵢ, nM) | VEGFR/PDGFR Family (IC₅₀/Kᵢ, nM) | Src Family (Kᵢ, nM) | Other Notable Targets (IC₅₀, nM) |
| ABT-348 (ilorasertib) | 120 (IC₅₀)[1][2][3] | 7 (IC₅₀)[1][2][3] | 1 (IC₅₀)[1][2][3] | <30 (Kᵢ) (VEGFR/PDGFR families)[1][2] | <30 (Kᵢ)[1][2] | FLT3, CSF-1R, KIT[4] |
| Danusertib (PHA-739358) | 13 (IC₅₀)[5][6] | 79 (IC₅₀)[5][6] | 61 (IC₅₀)[5][6] | VEGFR2/3 (less potent)[5] | - | Abl (25), TrkA (31), c-RET (31), FGFR1 (47)[5] |
| Alisertib (MLN8237) | 1.2 (IC₅₀)[7] | 396.5 (IC₅₀)[8] | - | - | - | >200-fold selectivity for Aurora A over B[8] |
| AT9283 | 52% inhibition @ 3 nM | 58% inhibition @ 3 nM | - | - | - | JAK2, JAK3, Abl[9] |
| AMG 900 | 5 (IC₅₀) | 4 (IC₅₀) | 1 (IC₅₀) | - | - | p38α, Tyk2, JNK2, Met, Tie2 (>10-fold selective for Auroras) |
| PF-03814735 | 5 (IC₅₀)[10] | 0.8 (IC₅₀)[10] | - | - | - | FLT3, JAK2, TrkB, RET, MST3 (>90% inhibition at 100 nM)[10] |
Table 2: Cellular Proliferation Inhibition (IC₅₀, nM)
| Inhibitor | HCT-116 (Colon) | MiaPaCa (Pancreatic) | MV-4-11 (Leukemia) | RS4;11 (Leukemia) | Other Notable Cell Lines (IC₅₀, nM) |
| ABT-348 (ilorasertib) | - | 4[11] | 0.3[11] | - | DOHH2 (Lymphoma, 4), SW620 (Colon, 6), OVCAR5 (Ovarian, 7), HCT-15 (Colon, 6)[11] |
| Danusertib (PHA-739358) | - | - | - | - | K562, BV173 (BCR-ABL positive), HL60 (BCR-ABL negative) - dose-dependent reduction in cell growth[5] |
| Alisertib (MLN8237) | - | - | - | - | Broad panel with IC₅₀ values from 15 to 469 nM[8] |
| AT9283 | - | - | - | - | IC₅₀ of 0.02–1.6 μM in various aggressive B-NHL cell lines[4] |
| AMG 900 | - | - | - | - | Inhibited proliferation of 26 tumor cell lines at low nanomolar concentrations[12] |
| PF-03814735 | - | - | - | - | Broad spectrum of preclinical activity[13] |
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Inhibitor | Tumor Model | Dosing Regimen | Outcome |
| ABT-348 (ilorasertib) | HT1080 (Fibrosarcoma), MiaPaCa (Pancreatic) | Not specified | Tumor stasis[1][2] |
| RS4;11 (Leukemia) | Not specified | Regression[1][2] | |
| Danusertib (PHA-739358) | HL-60 (Leukemia) | 25 mg/kg, b.d., i.v. | 75% tumor growth inhibition, complete regression in one animal[5] |
| Alisertib (MLN8237) | HCT-116 (Colon) | 3, 10, or 30 mg/kg, once daily, oral | Dose-dependent TGI of 43.3%, 84.2%, and 94.7% respectively[14] |
| AT9283 | HCT-116 (Colon), A2780 (Ovarian) | Repeated intraperitoneal dosing | Evidence of growth inhibition[15] |
| Granta-519 (Mantle Cell Lymphoma) | 10 and 15 mg/kg | Modest anti-tumor activity (10-20% TGI)[4] | |
| AMG 900 | HCT116 (Colon) | 3.75, 7.5, or 15 mg/kg, single oral dose | Significant dose-dependent inhibition of p-histone H3[16] |
| PF-03814735 | Human tumor xenografts | Once-daily oral administration | Significant inhibition of tumor growth[2] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A luminescence-based assay technology, such as ADP-Glo™, can be used to measure kinase activity by quantifying ADP production. The protocol generally involves the following steps:
-
Reagent Preparation : Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Compound Dilution : Serially dilute the test inhibitor in DMSO and then in kinase buffer.
-
Kinase Reaction : Add the kinase to the diluted inhibitor, followed by the addition of the substrate and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement : Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis : Convert the measured IC₅₀ values to Kᵢ values using the appropriate equation, taking into account the ATP and enzyme concentrations.[17]
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formazan crystals to form.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[18]
In Vivo Tumor Xenograft Study
-
Cell Preparation : Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture).[19]
-
Tumor Inoculation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[19]
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Treatment Administration : Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer the inhibitor and vehicle control according to the specified dosing regimen and route of administration.
-
Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Aurora Kinase Signaling Pathway and Inhibition.
Caption: VEGFR Signaling Pathway and Inhibition by ABT-348.
Caption: Src Kinase Signaling Pathway and Inhibition by ABT-348.
Caption: Experimental Workflow for In Vivo Xenograft Study.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. The Role of Src Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to Off-Target Kinase Inhibition of Abbott's Multi-Targeted Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor development is a testament to the power of targeted therapies. However, the very nature of the kinome, with its highly conserved ATP-binding pocket, presents a significant challenge: off-target inhibition. Understanding the complete kinase inhibition profile of a compound is paramount for predicting its efficacy, potential toxicities, and identifying novel therapeutic applications. This guide provides a comparative analysis of the off-target kinase inhibition profiles of two prominent multi-targeted kinase inhibitors from Abbott Laboratories (now AbbVie), ABT-869 (Linifanib) and ABT-348 (Ilorasertib), alongside commonly used alternatives, Sunitinib and Sorafenib.
Note on "Abt-770": Initial searches for "this compound" did not yield a specific kinase inhibitor. It is likely a typographical error. This guide focuses on well-documented multi-targeted kinase inhibitors from Abbott, ABT-869 and ABT-348, which are likely the compounds of interest.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro kinase inhibition data (IC50 or Ki values) for ABT-869, ABT-348, and their comparators against a panel of primary and off-target kinases. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable overview of the relative potencies and selectivity of these inhibitors.
Table 1: Kinase Inhibition Profile of ABT-869 (Linifanib) and Comparators
| Kinase Target | ABT-869 (Linifanib) IC50/Ki (nM) | Sunitinib IC50/Ki (nM) | Sorafenib IC50/Ki (nM) |
| Primary Targets | |||
| VEGFR1 (FLT1) | 3[1] | 2 | 90 |
| VEGFR2 (KDR) | 4[1] | 9 | 6 |
| VEGFR3 (FLT4) | 190[2] | 4 | 20 |
| PDGFRα | - | 5 | 50 |
| PDGFRβ | 66[1] | 2 | 58 |
| FLT3 | 4[1] | 1 | 2 |
| c-KIT | 14[2] | 1 | 2 |
| Selected Off-Targets | |||
| RIPK1 | 95 (IC50)[3] | - | - |
| Src | >1000 | 10 | 1 |
| RET | >1000 | 1 | 4 |
| BRAF | - | 220 | 22 |
| BRAF (V600E) | - | 140 | 6 |
| CRAF (RAF1) | - | 40 | 1 |
Table 2: Kinase Inhibition Profile of ABT-348 (Ilorasertib) and Comparators
| Kinase Target | ABT-348 (Ilorasertib) IC50/Ki (nM) | Sunitinib IC50/Ki (nM) | Sorafenib IC50/Ki (nM) |
| Primary Targets | |||
| Aurora A | 120 (IC50)[4] | - | - |
| Aurora B | 7 (IC50)[4] | - | - |
| Aurora C | 1 (IC50)[4] | - | - |
| VEGFR1 (FLT1) | 1 (IC50)[5] | 2 | 90 |
| VEGFR2 (KDR) | 2 (IC50)[5] | 9 | 6 |
| VEGFR3 (FLT4) | 43 (IC50)[5] | 4 | 20 |
| PDGFRα | 11 (IC50)[5] | 5 | 50 |
| PDGFRβ | 13 (IC50)[5] | 2 | 58 |
| Selected Off-Targets | |||
| Src Family Kinases | <30 (Ki)[4] | 10 | 1 |
| LYN | <30 (Ki)[6] | - | - |
| BLK | <30 (Ki)[6] | - | - |
| LCK | <30 (Ki)[6] | - | - |
| ABL | <30 (Ki)[6] | - | - |
| FYN | <30 (Ki)[6] | - | - |
| c-KIT | 20 (IC50)[5] | 1 | 2 |
| FLT3 | 1 (IC50)[5] | 1 | 2 |
| CSF1R | 3 (IC50)[5] | - | - |
Key Off-Target Activities and Signaling Implications
ABT-869 (Linifanib) and RIPK1 Inhibition
A notable off-target activity of ABT-869 is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death.[3] This finding suggests that some of the therapeutic effects or side effects of Linifanib may be mediated through the modulation of this cell death pathway, independent of its anti-angiogenic activity.
ABT-348 (Ilorasertib) and Src Family Kinase Inhibition
ABT-348 demonstrates potent inhibition of several members of the Src family of cytoplasmic tyrosine kinases.[4] Src kinases are involved in a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Off-target inhibition of Src family kinases could contribute to the anti-tumor activity of Ilorasertib but may also be responsible for some of its side effects.
Experimental Methodologies
The validation of on- and off-target kinase inhibition is predominantly carried out using in vitro kinase assays and cellular assays.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase. A common method is the radioisotope filter-binding assay .
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and a buffer solution with necessary co-factors (e.g., MgCl2, ATP).
-
Inhibitor Addition: The test compound (e.g., ABT-869) is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: The reaction is incubated for a defined period at a specific temperature to allow for substrate phosphorylation.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated radiolabeled ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
The Synergistic Power of BH3 Mimetics: A Comparative Guide to ABT-737 in Combination Chemotherapy
A note on nomenclature: The initial topic of "Abt-770" did not yield specific research on synergistic effects with chemotherapy. The vast majority of relevant literature pertains to ABT-737, a potent and extensively studied BH3 mimetic. This guide will focus on the synergistic effects of ABT-737 with various chemotherapeutic agents, as it is highly likely to be the compound of interest.
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. One such promising approach is the combination of conventional chemotherapy with targeted agents like ABT-737. ABT-737 is a small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. By neutralizing these key survival proteins, ABT-737 sensitizes cancer cells to the cytotoxic effects of chemotherapy, leading to a synergistic increase in apoptosis. This guide provides a comparative overview of the synergistic effects of ABT-737 with various chemotherapy drugs, supported by experimental data and detailed protocols.
Comparative Efficacy of ABT-737 in Combination with Chemotherapy
The synergistic effect of ABT-737 has been demonstrated across a range of preclinical cancer models when combined with various chemotherapeutic agents. The following tables summarize the quantitative data from key studies, highlighting the enhanced anti-cancer activity of these combination therapies.
Table 1: Synergistic Effects of ABT-737 with Platinum-Based Chemotherapy
| Cancer Type | Chemotherapy Agent | Cell Line(s) | Key Quantitative Findings | Reference(s) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cisplatin | UM-22A, UM-22B, 1483 | Strong synergy observed; significant increase in apoptosis and loss of clonogenic survival compared to single agents.[1][2] | [1][2] |
| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin | A549, H460 | Strong synergistic cytotoxicity; Combination Index (CI) values indicated synergy.[3] | [3] |
| Ovarian Cancer | Carboplatin | IGROV-1 | Increased sensitivity to carboplatin; augmented inhibition of tumor xenograft growth.[4] | [4] |
| Breast Cancer | Cisplatin | T47D | Significantly decreased the IC50 of cisplatin from 26.00 µmol/L to 13.00 µmol/L.[5] | [5] |
Table 2: Synergistic Effects of ABT-737 with Topoisomerase Inhibitors
| Cancer Type | Chemotherapy Agent | Cell Line(s) | Key Quantitative Findings | Reference(s) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Etoposide | UM-22A, UM-22B, 1483 | Strong synergy leading to enhanced cell death and loss of clonogenic survival.[1][2] | [1][2] |
| Small Cell Lung Cancer (SCLC) | Etoposide | Not specified | Combination resulted in a marked increase in BAX conformational change. | [6] |
Table 3: Synergistic Effects of ABT-737 with Proteasome Inhibitors and Alkylating Agents
| Cancer Type | Chemotherapy Agent | Cell Line(s) | Key Quantitative Findings | Reference(s) |
| Melanoma | Bortezomib | A375, WM852c | Strong synergistic lethality; Combination Index (CI) values calculated.[7][8] | [7][8] |
| Melanoma | Temozolomide | 1205Lu, A375 | Strong synergistic induction of apoptosis with CI values ranging from 0.1 to 0.8.[9][10] | [9][10] |
Signaling Pathways and Mechanisms of Synergy
The synergistic interaction between ABT-737 and chemotherapy is underpinned by specific molecular mechanisms. A key mechanism involves the modulation of the Bcl-2 family of proteins. While ABT-737 inhibits Bcl-2 and Bcl-xL, many tumors exhibit resistance through the upregulation of another anti-apoptotic protein, Mcl-1, which is not effectively targeted by ABT-737. Several chemotherapeutic agents have been shown to downregulate Mcl-1 or upregulate its antagonist, the pro-apoptotic BH3-only protein Noxa. This dual action creates a scenario where the primary resistance mechanism to ABT-737 is overcome, leading to potent synergy.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental methodologies for key assays are provided below.
Cell Viability and Synergy Analysis
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose range of ABT-737, the chemotherapeutic agent, or a combination of both at a constant ratio.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using an MTS or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 for each agent alone and in combination. Determine the Combination Index (CI) using the Chou-Talalay method with software such as CalcuSyn or CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][9]
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the single agents or the combination for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
2. Western Blot for Apoptosis Markers:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against cleaved caspase-3 and cleaved PARP.
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A marked increase in the cleaved forms of caspase-3 and PARP in the combination treatment compared to single agents indicates synergistic induction of apoptosis.[1][2]
Conclusion
The combination of the BH3 mimetic ABT-737 with conventional chemotherapy represents a powerful strategy to enhance anti-cancer efficacy. The synergistic effects are well-documented across various cancer types and are mechanistically driven by the dual targeting of key apoptosis regulators. The provided data and protocols offer a valuable resource for researchers and drug development professionals exploring the potential of this and similar combination therapies. Further investigation into optimal dosing schedules and the identification of predictive biomarkers will be crucial for the successful clinical translation of these promising preclinical findings.
References
- 1. ABT-737 Synergizes with Chemotherapy to Kill Head and Neck Squamous Cell Carcinoma Cells via a Noxa-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABT-737 synergizes with chemotherapy to kill head and neck squamous cell carcinoma cells via a Noxa-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-737 Synergizes with Cisplatin Bypassing Aberration of Apoptotic Pathway in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bcl-2/Bcl-XL family inhibitor ABT-737 sensitizes ovarian cancer cells to carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Bcl-2 inhibitor ABT-737 enhances the cisplatin-induced apoptosis in breast cancer T47D cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABT-737 synergizes with Bortezomib to kill melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABT-737 synergizes with Bortezomib to kill melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Combination of BH3-Mimetic ABT-737 with the Alkylating Agent Temozolomide Induces Strong Synergistic Killing of Melanoma Cells Independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The combination of BH3-mimetic ABT-737 with the alkylating agent temozolomide induces strong synergistic killing of melanoma cells independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
"Abt-770" efficacy compared to standard of care
An In-depth Efficacy Analysis of Abt-737 in Oncology: A Comparative Guide
In the landscape of targeted cancer therapies, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical regulator of apoptosis, making it a prime target for therapeutic intervention. Abt-737, a potent and selective inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, has been a cornerstone in the preclinical validation of this therapeutic strategy. This guide provides a detailed comparison of the efficacy of Abt-737 with standard-of-care chemotherapies in various cancer models, supported by experimental data and detailed protocols for a scientific audience.
Efficacy of Abt-737 in Preclinical Models
Abt-737 has demonstrated significant therapeutic potential, particularly in hematologic malignancies and small cell lung cancer (SCLC), where Bcl-2 is often overexpressed. Its efficacy has been evaluated as a single agent and in combination with conventional chemotherapeutic agents.
Single-Agent Activity
As a monotherapy, Abt-737 has shown efficacy in specific cancer models, particularly those with a high dependence on Bcl-2 for survival. For instance, in mice transplanted with Myc-driven lymphomas that also overexpress Bcl-2, Abt-737 significantly prolonged survival[1]. However, its efficacy as a single agent is limited in tumors where other anti-apoptotic proteins like Mcl-1 are highly expressed, as Abt-737 does not inhibit Mcl-1[1].
Combination Therapy with Standard of Care
The true potential of Abt-737 has been most evident when used in combination with standard-of-care chemotherapy. This approach is based on the rationale that chemotherapy-induced cellular stress primes cancer cells for apoptosis, which is then potently triggered by the inhibition of Bcl-2 family proteins.
Table 1: Comparative Efficacy of Abt-737 in Combination with Chemotherapy in Myc-Driven Lymphoma Models
| Treatment Group | Median Survival (days) | Long-term Disease-Free Survival |
| Vehicle | 14 | 0% |
| Abt-737 alone | 21.5 | 0% |
| Low-dose Cyclophosphamide alone | Not specified | Not specified |
| Abt-737 + Low-dose Cyclophosphamide | Not specified | 100% (in 2 of 3 lymphoma models)[1] |
Data synthesized from studies in Eμ-myc/bcl-2 transgenic mouse lymphoma models.
In SCLC primary xenograft models, while Abt-737 alone showed modest activity, its combination with etoposide resulted in a significant decrease in tumor growth[2]. This synergistic effect underscores the potential of Bcl-2 inhibition to enhance the efficacy of conventional cytotoxic therapies.
Mechanism of Action: The Bcl-2 Signaling Pathway
Abt-737 functions as a BH3 mimetic, binding to the BH3 domain of anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, and Bcl-w). This prevents them from sequestering the pro-apoptotic proteins Bak and Bax, which can then oligomerize and permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation and apoptosis.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of Abt-737's efficacy.
In Vivo Efficacy Studies in Xenograft Models
This protocol outlines the typical workflow for assessing the in vivo efficacy of Abt-737 in combination with chemotherapy in a small cell lung cancer (SCLC) primary xenograft model.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Primary SCLC tumor tissue, obtained from chemotherapy-naive patients, is surgically implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Groups: Mice are randomized into several treatment groups:
-
Vehicle control
-
Abt-737 alone
-
Standard-of-care chemotherapy (e.g., etoposide) alone
-
Abt-737 in combination with chemotherapy
-
-
Dosing Regimen:
-
Abt-737 is typically administered via intraperitoneal injection at a dose of 50-100 mg/kg daily for a specified treatment period (e.g., 14-21 days).
-
Chemotherapy agents are administered according to clinically relevant schedules. For example, etoposide might be given at 20 mg/kg intraperitoneally on a specific schedule.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: The primary endpoint is often the change in tumor volume over time compared to the control group.
-
Survival Analysis: In some studies, treatment continues until a humane endpoint is reached, and Kaplan-Meier survival curves are generated to compare the survival of different treatment groups.
-
-
Mechanism of Action Confirmation: At the end of the study, tumors may be harvested for immunohistochemical or western blot analysis to confirm the induction of apoptosis (e.g., cleaved caspase-3 staining) and to assess the expression levels of Bcl-2 family proteins.
Discussion and Future Directions
The preclinical data for Abt-737 strongly support the therapeutic strategy of inhibiting Bcl-2 in hematologic malignancies and SCLC. The synergistic effects observed with standard-of-care chemotherapy highlight a promising path for overcoming therapeutic resistance. However, the development of Abt-737 itself was halted due to poor oral bioavailability.
This research paved the way for orally bioavailable successors, such as navitoclax (ABT-263) and the more Bcl-2-selective venetoclax (ABT-199). Venetoclax, in particular, has shown remarkable clinical success and has been approved for the treatment of certain leukemias. The learnings from Abt-737 studies, including the importance of Mcl-1 in resistance, continue to inform the clinical development and application of next-generation Bcl-2 inhibitors.
References
Head-to-Head Comparison: The Ketolide ABT-770 Versus Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of ABT-770 (cethromycin), a ketolide antibiotic, against clinically relevant bacterial pathogens. Its performance is contrasted with the earlier ketolide, telithromycin, as well as various macrolides and fluoroquinolones. The data presented is compiled from multiple head-to-head studies to offer an objective overview for research and drug development purposes.
In Vitro Antimicrobial Activity
The antimicrobial efficacy of this compound and comparator compounds is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values indicate the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: Activity against Streptococcus pneumoniae
| Compound | Penicillin-Susceptible | Penicillin-Resistant | Macrolide-Resistant (mefE+) | Macrolide-Resistant (ermB+) |
| MIC₉₀ | MIC₉₀ | MIC₉₀ | MIC₉₀ | |
| This compound | 0.002[1] | 0.06[2] | 0.125[3] | 0.015 - 0.032[3] |
| Telithromycin | 0.008[1] | 0.12[4] | 0.5[3] | 0.016 - 0.12[3][4] |
| Azithromycin | - | - | 16-32[3] | >128[3] |
| Clarithromycin | - | - | 16-32[3] | >128[3] |
| Erythromycin | - | >2[2] | - | - |
| Levofloxacin | - | >0.5[2] | <1[3] | <1[3] |
| Gatifloxacin | - | >0.5[2] | <1[3] | <1[3] |
Table 2: Activity against Staphylococcus aureus
| Compound | Macrolide-Susceptible | Inducibly Macrolide-Resistant | Constitutively Macrolide-Resistant |
| MIC₉₀ | MIC₉₀ | MIC₉₀ | |
| This compound | 0.03[4] | 0.06[1][4] | >8[1] |
| Telithromycin | 0.06[4] | 0.5[1][4] | >8[1] |
Table 3: Activity against Haemophilus influenzae and Moraxella catarrhalis
| Compound | Haemophilus influenzae (β-lactamase positive) | Moraxella catarrhalis (β-lactamase positive) |
| MIC₉₀ | MIC₉₀ | |
| This compound | 4[2] | 0.06[2] |
| Telithromycin | - | - |
| Azithromycin | 4[5] | 0.12[5] |
| Clarithromycin | 16[5] | 0.12[5] |
| Erythromycin | 16[5] | 0.25[5] |
| Ciprofloxacin | ≤0.01-0.06[2] | 0.03-0.06[2] |
| Levofloxacin | ≤0.01-0.06[2] | 0.03-0.06[2] |
| Gatifloxacin | ≤0.01-0.06[2] | 0.03-0.06[2] |
| Gemifloxacin | ≤0.01-0.06[2] | 0.03-0.06[2] |
Mechanism of Action: Ketolide Inhibition of Bacterial Protein Synthesis
Ketolides, including this compound and telithromycin, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the progression of the nascent polypeptide chain. A key feature of ketolides is their dual interaction with the 23S rRNA, binding to both domain V and domain II. This dual binding enhances their affinity for the ribosome and confers activity against certain macrolide-resistant strains, particularly those with resistance mediated by efflux pumps or alterations in domain V that would typically reduce the binding of older macrolides.
References
- 1. researchgate.net [researchgate.net]
- 2. Ketolide Antimicrobial Activity Persists after Disruption of Interactions with Domain II of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketolide - Wikipedia [en.wikipedia.org]
- 4. Ketolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 5. academic.oup.com [academic.oup.com]
Validating the In Vivo Mechanism of Action of Abt-770: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the ketolide antibiotic Abt-770 (also known as Cethromycin) with other relevant alternatives, supported by experimental data. The focus is on validating its mechanism of action in a living organism context.
In Vivo Efficacy of this compound Against Respiratory Pathogens
This compound has demonstrated potent efficacy in various animal models of bacterial infection, particularly against key respiratory pathogens, including macrolide-resistant strains. Its in vivo performance is a direct consequence of its mechanism of action at the ribosomal level.
Mouse Systemic Infection Model
In a systemic infection model in mice, this compound showed superior efficacy compared to the macrolide clarithromycin against both macrolide-susceptible and -resistant strains of Streptococcus pneumoniae, as well as Staphylococcus aureus.[1]
Table 1: Comparative Efficacy of this compound and Clarithromycin in a Mouse Systemic Infection Model [1]
| Pathogen | Resistance Mechanism | This compound ED₅₀ (mg/kg) | Clarithromycin ED₅₀ (mg/kg) |
| S. aureus (MSSA) | Macrolide-Susceptible | 9.4 | 30.2 |
| S. pneumoniae | Macrolide-Susceptible | 10.0 | 37.3 |
| S. pneumoniae | ermB (macrolide-resistant) | 12.1 | >100 |
| S. pneumoniae | mefE (macrolide-resistant) | 11.5 | 68.4 |
ED₅₀ represents the dose required to protect 50% of the animals from lethal infection.
Rat Lung Infection Model
In a more localized infection model simulating pneumonia in rats, this compound was significantly more effective than both azithromycin and clarithromycin in reducing the bacterial load of S. pneumoniae in the lungs. This holds true for infections caused by macrolide-susceptible as well as resistant strains carrying the ermB or mefE genes.[1]
Table 2: Reduction in Bacterial Lung Burden by this compound and Comparator Macrolides in a Rat Lung Infection Model [1]
| S. pneumoniae Strain | Resistance Mechanism | This compound (mg/kg/day) | Log₁₀ Reduction in CFU/lung | Azithromycin (mg/kg/day) | Log₁₀ Reduction in CFU/lung | Clarithromycin (mg/kg/day) | Log₁₀ Reduction in CFU/lung |
| ATCC 6303 | Macrolide-Susceptible | 2.5 | 4.68 | 2.5 | 1.89 | 2.5 | 2.54 |
| 6396 | ermB | 10 | >4.0 | 100 | No significant reduction | 100 | No significant reduction |
| 1044 | mefE | 10 | 3.65 | 100 | 1.35 | 100 | 2.12 |
CFU: Colony Forming Units
Validating the Mechanism of Action In Vivo
The in vivo efficacy of this compound, especially against macrolide-resistant strains, is a strong validation of its mechanism of action, which has been elucidated through in vitro studies. Ketolides, including this compound, are potent inhibitors of bacterial protein synthesis.[2] They bind to the 50S ribosomal subunit with high affinity, interfering with the peptidyl transferase center.[2][3]
This compound's enhanced activity against strains with the ermB gene, which confers resistance by methylating the ribosomal binding site of traditional macrolides, suggests that this compound can bind effectively to these modified ribosomes.[4][5] Furthermore, its efficacy against strains with the mefE gene, an efflux pump that removes macrolides from the bacterial cell, indicates that this compound is a poor substrate for this pump, allowing it to accumulate intracellularly and reach its ribosomal target.[4]
In vitro ribosome binding studies have shown that this compound binds to the ribosomes of Streptococcus pneumoniae with significantly higher affinity than erythromycin.[4][5] This tighter binding is a key factor in its enhanced potency and its ability to overcome common macrolide resistance mechanisms. While direct measurement of ribosomal binding in a living animal is technically challenging, the pronounced and superior in vivo bactericidal effect against resistant strains serves as a strong functional validation of this mechanism.[6][7]
Caption: this compound's mechanism of action and evasion of resistance.
Experimental Protocols
Murine Systemic Infection Model[1]
-
Animal Model: Female Swiss Webster mice.
-
Infection: Mice are intraperitoneally injected with a lethal dose of the bacterial pathogen (S. aureus or S. pneumoniae) suspended in a mucin-containing medium.
-
Treatment: this compound or comparator antibiotics are administered orally or subcutaneously at various doses at the time of infection and/or at specified intervals post-infection.
-
Endpoint: The primary endpoint is the survival of the mice over a set period (e.g., 7 days). The 50% effective dose (ED₅₀) is then calculated.
Caption: Workflow for the mouse systemic infection model.
Rat Lung Infection Model[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Infection: Rats are anesthetized and intranasally inoculated with a suspension of S. pneumoniae.
-
Treatment: Treatment with this compound or comparator antibiotics begins at a specified time post-infection (e.g., 24 hours) and is administered orally once or twice daily for a set duration (e.g., 3 days).
-
Endpoint: At the end of the treatment period, rats are euthanized, and their lungs are aseptically removed and homogenized. The number of viable bacteria (CFU) per gram of lung tissue is determined by plating serial dilutions of the homogenate. The log₁₀ reduction in CFU compared to the vehicle-treated control group is calculated.
Caption: Workflow for the rat lung infection model.
Logical Relationship: From Mechanism to In Vivo Efficacy
The superior in vivo performance of this compound is logically derived from its fundamental mechanism of action. The high-affinity binding to the bacterial ribosome, which is maintained even in the presence of resistance mechanisms that thwart other macrolides, leads to potent inhibition of protein synthesis. This direct and effective targeting of an essential bacterial process results in robust bacterial killing and, consequently, a high degree of efficacy in animal models of infection.
Caption: Logical flow from mechanism to in vivo efficacy of this compound.
References
- 1. Efficacies of ABT-773, a New Ketolide, against Experimental Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 3. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the Novel Ketolide ABT-773: Transport, Binding to Ribosomes, and Inhibition of Protein Synthesis in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of the novel ketolide ABT-773: transport, binding to ribosomes, and inhibition of protein synthesis in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal Effect and Pharmacodynamics of Cethromycin (ABT-773) in a Murine Pneumococcal Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal effect and pharmacodynamics of cethromycin (ABT-773) in a murine pneumococcal pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
Abt-770: A Comparative Analysis of In Vitro Activity Against Key Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of Abt-770 (cethromycin), a novel ketolide antibiotic, against common respiratory tract pathogens. The data presented is compiled from multiple studies and offers a quantitative comparison with other widely used antibiotics. This guide is intended to inform researchers and drug development professionals on the potential therapeutic value of this compound.
Comparative In Vitro Activity (MIC µg/mL)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. MIC values, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are a standard measure of in vitro antibiotic efficacy and are conceptually related to IC50 values.
Table 1: In Vitro Activity against Streptococcus pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| This compound | ≤0.008 - 0.016 | 0.03 - 0.125 | Highly active, including against penicillin- and macrolide-resistant strains[1][2][3] |
| Azithromycin | 0.06 - 0.12 | >128 | Activity significantly reduced against macrolide-resistant strains. |
| Clarithromycin | 0.03 - 0.06 | >128 | Similar to azithromycin, reduced activity against resistant strains. |
| Erythromycin | 0.03 - 0.06 | >128 | Reduced efficacy against resistant isolates[1]. |
| Penicillin | ≤0.06 - 4.0 | 0.12 - 8.0 | Activity varies significantly based on strain susceptibility. |
| Levofloxacin | 1.0 | 1.0 | A fluoroquinolone comparator. |
Table 2: In Vitro Activity against Haemophilus influenzae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| This compound | 2.0 | 4.0 | Activity comparable to azithromycin[1][4] |
| Azithromycin | 2.0 | 4.0 | Equivalent in activity to this compound[1]. |
| Clarithromycin | 8.0 | 16.0 | Less active than this compound and azithromycin[1]. |
| Erythromycin | 4.0 | 8.0 | Less active than this compound and azithromycin. |
| Amoxicillin-Clavulanate | 1.0 | 2.0 | A common beta-lactam comparator. |
| Levofloxacin | ≤0.015 | 0.03 | Highly active against this pathogen. |
Table 3: In Vitro Activity against Moraxella catarrhalis
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| This compound | 0.03 | 0.06 | Potent activity, comparable to some fluoroquinolones[4] |
| Azithromycin | 0.06 | 0.12 | Good activity. |
| Clarithromycin | 0.12 | 0.25 | Good activity. |
| Erythromycin | 0.12 | 0.25 | Good activity. |
| Amoxicillin-Clavulanate | 0.25 | 0.5 | Effective against beta-lactamase producing strains. |
| Levofloxacin | 0.03 | 0.06 | High in vitro potency. |
Experimental Protocols
The determination of MIC values in the cited studies was predominantly performed using broth microdilution or agar dilution methods, following the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium (e.g., approximately 5 x 10^5 CFU/mL)[1]. The plates are incubated at 35°C for 16-24 hours. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Quality control is maintained by testing reference strains with known MIC values, such as Streptococcus pneumoniae ATCC 49619 and Haemophilus influenzae ATCC 49247[1].
Mechanism of Action: Ribosomal Inhibition
This compound, as a ketolide, exerts its antibacterial effect by inhibiting protein synthesis. Ketolides bind to the 50S subunit of the bacterial ribosome, specifically at domain V of the 23S rRNA. This binding site overlaps with that of macrolides. However, ketolides have a modified chemical structure that allows for a stronger binding affinity and interaction with an additional site (domain II) on the ribosome. This enhanced binding helps them to be effective against some macrolide-resistant strains where resistance is conferred by ribosomal methylation (via erm genes) or efflux pumps.
References
- 1. In Vitro Activity of ABT-773, a New Ketolide, against Recent Clinical Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Cethromycin (ABT-773), a New Ketolide, against Streptococcus pneumoniae Strains That Are Not Susceptible to Penicillin or Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipneumococcal activity of ABT-773 compared to those of 10 other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of ABT-773 versus macrolides and quinolones against resistant respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Anaplastic Lymphoma Kinase (ALK) Inhibitors
Introduction
This guide provides a comparative analysis of prominent Anaplastic Lymphoma Kinase (ALK) inhibitors, a class of targeted therapies that have revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC) and other malignancies. The initial request specified a comparison involving "Abt-770"; however, extensive searches did not identify a specific oncology compound with this designation. It is possible this was a typographical error or an internal project name not publicly disclosed. Therefore, this guide focuses on benchmarking several well-established and clinically relevant ALK inhibitors against each other, providing essential data for researchers, scientists, and drug development professionals.
The information presented herein is compiled from publicly available research and clinical trial data to offer an objective overview of the performance and characteristics of these critical therapeutic agents.
Data Presentation: Benchmarking ALK Inhibitors
The following tables summarize key quantitative data for prominent ALK inhibitors, facilitating a direct comparison of their biochemical potency and clinical efficacy.
Table 1: Biochemical Potency of Selected ALK Inhibitors
| Inhibitor | Target(s) | IC50 (ALK, cell-free assay) | Cellular IC50 (against ALK+ cell lines) | Reference(s) |
| Crizotinib | ALK, MET, ROS1 | ~24 nM | 20-50 nM | [1] |
| Ceritinib | ALK, IGF-1R, InsR, ROS1 | Not specified | 27-35 nM | [2] |
| Alectinib | ALK (highly selective) | ~1.9 nM | ~18 nM | [3] |
| Brigatinib | ALK, ROS1, mutant EGFR | 0.62 nM | 16-41 nM (ROS1) | [2] |
| Lorlatinib | ALK, ROS1 | Not specified | Not specified | [4][5] |
| NVP-TAE684 | ALK | Not specified | 2-10 nM | [6][7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of ALK Inhibitors in Treatment-Naïve ALK-Positive NSCLC
| Inhibitor | Comparator | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Crizotinib | Chemotherapy | 74% | 10.9 months | [2] |
| Alectinib | Crizotinib | 82.9% | 34.8 months | [3] |
| Brigatinib | Crizotinib | 71% | 24.0 months | [8] |
| Lorlatinib | Crizotinib | 78% | Not Reached (at interim analysis) | [9] |
| Ceritinib | Chemotherapy | 72.3% (ALK inhibitor-naïve) | 18.4 months (ALK inhibitor-naïve) | [2] |
ORR (Objective Response Rate) is the proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period. PFS (Progression-Free Survival) is the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ALK inhibitors are provided below.
Kinase Assays (In Vitro Potency)
Biochemical kinase assays are essential for determining the direct inhibitory activity of a compound against the ALK enzyme.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against purified ALK kinase domain.
-
General Protocol:
-
Reagents: Recombinant human ALK kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), Adenosine Triphosphate (ATP), and the test inhibitor at various concentrations.
-
Procedure: The ALK enzyme, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with kinase activity[10]. The luminescent signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assays (Cellular Potency)
Cell-based assays are used to assess the ability of an inhibitor to suppress the growth of cancer cells that are dependent on ALK signaling.
-
Objective: To determine the IC50 of an inhibitor in ALK-positive cancer cell lines (e.g., Karpas-299, SU-DHL-1, H2228).
-
General Protocol (MTT Assay):
-
Cell Culture: ALK-positive cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test inhibitor and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
-
Western Blotting (Target Engagement and Downstream Signaling)
Western blotting is used to detect the phosphorylation status of ALK and its downstream signaling proteins, confirming that the inhibitor is engaging its target within the cell.
-
Objective: To assess the inhibition of ALK phosphorylation and downstream signaling pathways (e.g., STAT3, AKT, ERK).
-
General Protocol:
-
Cell Lysis: ALK-positive cells are treated with the inhibitor for a specific duration, followed by lysis to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, and phosphorylated and total forms of downstream signaling proteins.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands indicates the level of protein expression and phosphorylation.
-
Fluorescence In Situ Hybridization (FISH) (Detection of ALK Gene Rearrangements)
FISH is the gold standard for identifying patients with ALK gene rearrangements, making them eligible for ALK inhibitor therapy.[1][11]
-
Objective: To detect the presence of a break-apart signal in the ALK gene, indicative of a chromosomal rearrangement.
-
General Protocol:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.
-
Probe Hybridization: A dual-color "break-apart" probe set is used, which contains two probes that bind to sequences on either side of the ALK gene breakpoint on chromosome 2. These probes are fluorescently labeled with different colors (e.g., green and red).
-
Microscopy: The slides are examined under a fluorescence microscope.
-
Interpretation: In cells without an ALK rearrangement, the red and green signals appear as a single, fused yellow signal. In cells with an ALK rearrangement, the red and green signals are separated. A positive result is typically defined as >15% of tumor cells showing separated signals.[12]
-
Visualizations
The following diagrams illustrate key concepts related to ALK inhibition.
Caption: ALK Signaling Pathway and Point of Inhibition.
Caption: Drug Discovery Workflow for ALK Inhibitors.
References
- 1. The Life-BTK Study | Abbott [cardiovascular.abbott]
- 2. fiercepharma.com [fiercepharma.com]
- 3. Oncology Products | Abbott Molecular [molecular.abbott]
- 4. Abbott Laboratories medical device development – a pipeline landscape [medicaldevice-network.com]
- 5. The Senolytic ABT-737 Halts Pancreatic Cancer Development in Mice [nad.com]
- 6. The identification of new protein kinase inhibitors as targets in modern drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Diagnostics - Product Catalog [e-abbott.com]
- 8. biopharmadive.com [biopharmadive.com]
- 9. bioengineer.org [bioengineer.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. JNK inhibitors( Abbott Laboratories) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Abbott Laboratories | Drug Developments | Pipeline Prospector [pharmacompass.com]
Safety Operating Guide
Proper Disposal of Abt-770: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
In the absence of specific guidance for "Abt-770," it is crucial to handle and dispose of this substance as an unknown chemical, following established laboratory safety protocols to minimize risks to personnel and the environment. The following procedures are based on general best practices for the management of chemical waste in a laboratory setting.
General Handling and Storage of Unknown Chemicals
Prior to disposal, proper handling and storage are paramount to ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as butyl rubber or neoprene), and a lab coat.[1][2]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1][3] Avoid all sources of ignition, such as heat, sparks, and open flames.[1]
-
Spill Management: In case of a spill, equip cleanup personnel with proper protection.[1] Absorb spills with inert material like sand or soil and collect them in a sealed container for disposal.[4] Prevent the substance from entering sewers or public waters.[1][3]
Quantitative Data Summary: General Chemical Waste Parameters
The following table summarizes general parameters to consider when preparing chemical waste for disposal. These are not specific to "this compound" but represent common information found on Safety Data Sheets.
| Parameter | General Guideline |
| pH | Neutralize if safe to do so, typically within a range of 6-9, before disposal, unless otherwise specified by waste management guidelines. |
| Flash Point | Characterize as flammable or non-flammable. For example, some combustible liquids have a flash point around 102°F (Tag Closed Cup).[2] |
| Toxicity | Assume the substance is toxic and handle it accordingly. Note any known hazards such as irritation to eyes and skin or respiratory tract.[2][3] |
| Environmental Hazards | Assume the substance is hazardous to the aquatic environment.[1] Avoid release into the environment.[1] |
Step-by-Step Disposal Protocol for Unknown Chemicals
The disposal of any chemical, especially an unknown one, must be conducted in strict accordance with local, state, and federal regulations.
Experimental Protocol: Chemical Waste Characterization and Disposal
-
Information Gathering:
-
Attempt to identify the chemical and its hazards by reviewing laboratory notebooks, inventory records, and any available documentation associated with the substance.
-
If the chemical cannot be positively identified, it must be treated as hazardous waste.
-
-
Waste Characterization:
-
Do not attempt to characterize the waste through chemical reactions unless you are a trained chemist with appropriate safety measures in place.
-
Label the waste container clearly with "Caution: Unknown Chemical" and any known information (e.g., suspected chemical class, source).
-
-
Segregation and Containment:
-
Segregate the unknown chemical waste from all other waste streams.
-
Ensure the waste is in a sealed, leak-proof container made of a material compatible with the suspected chemical class.
-
-
Contact Environmental Health and Safety (EHS):
-
Contact your institution's EHS department. They are trained to manage and dispose of hazardous and unknown chemical waste.
-
Provide them with all available information about the substance.
-
-
Professional Disposal:
-
The EHS department will arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.
-
Disposal methods may include incineration at a special waste facility or other approved methods in accordance with regulations.[4]
-
Logical Workflow for Unknown Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of an unknown chemical substance.
Caption: Workflow for the safe disposal of an unknown chemical.
References
Essential Safety and Operational Guidance for Handling Abt-770
For researchers, scientists, and drug development professionals, ensuring the safe handling of potent compounds like the kinase inhibitor Abt-770 is paramount. This document provides immediate and essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Communication and Compound Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as a potent kinase inhibitor, it should be treated as a hazardous substance with the potential for significant biological effects at low concentrations. The following table summarizes the general hazards associated with potent kinase inhibitors.
Table 1: General Hazard Information for Potent Kinase Inhibitors
| Hazard Category | Description |
| Toxicological Hazards | Potent kinase inhibitors are designed to be biologically active at low doses. Potential effects include cytotoxicity, target organ toxicity, and reproductive hazards. The Occupational Exposure Limit (OEL) for such compounds is typically low. |
| Physical Hazards | The compound is likely a solid (powder). Dust generation during handling poses a significant inhalation risk. |
| Environmental Hazards | The environmental impact is not fully characterized. As a precaution, it should be considered harmful to aquatic life. Avoid release into the environment. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated without compromising the inner layer. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the body from spills and contamination.[1] |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[2][3] | Prevents inhalation of hazardous dust particles. |
| Additional Protection | Disposable shoe covers and head/hair covers. | Minimizes the tracking of contamination outside of the designated handling area.[1] |
Engineering Controls and Safe Handling Practices
Engineering controls are the most effective means of containing hazardous materials.
Table 3: Engineering Controls and Work Practices
| Control/Practice | Description |
| Primary Engineering Control | All handling of powdered this compound should be conducted in a certified chemical fume hood, a glove box, or a containment ventilated enclosure (CVE).[2][4] |
| Secondary Engineering Control | The handling area should be a designated and restricted-access zone with controlled airflow (negative pressure relative to adjacent areas). |
| Weighing and Dispensing | Use a balance with a draft shield inside the primary engineering control. Utilize disposable weighing containers. |
| Solution Preparation | Prepare solutions within the primary engineering control. Use closed-system transfer devices (CSTDs) where feasible to prevent leaks and spills. |
| General Hygiene | Wash hands thoroughly before and after handling the compound, and before leaving the laboratory. Do not eat, drink, or store food in the handling area. |
Spill Management and Decontamination
Immediate and appropriate response to spills is crucial.
Table 4: Spill Response and Decontamination Procedures
| Procedure | Description |
| Spill Kit | A dedicated spill kit for potent compounds should be readily available. It should contain absorbent materials, appropriate cleaning solutions, and additional PPE. |
| Small Spills (Powder) | Gently cover the spill with damp absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container. |
| Small Spills (Liquid) | Absorb the spill with an inert absorbent material. Place the used absorbent into a labeled hazardous waste container. |
| Large Spills | Evacuate the area and notify the appropriate safety personnel. Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill. |
| Decontamination | Decontaminate all surfaces and equipment that may have come into contact with this compound. Use a validated decontamination solution (e.g., a high-pH solution or a specific deactivating agent, if known). |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Table 5: Waste Disposal Procedures
| Waste Stream | Disposal Method |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weighing papers, absorbent materials) must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a labeled, sealed, and compatible hazardous waste container. |
| Sharps Waste | All contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container for hazardous waste. |
| Final Disposal | All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. |
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting, incorporating the safety measures outlined above.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
